Technical Guide: Synthesis of 5-(Acetyloxy)nicotinic Acid
Executive Summary 5-(Acetyloxy)nicotinic acid (also known as 5-acetoxynicotinic acid) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of nicotinic acid receptor agonists and NA...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(Acetyloxy)nicotinic acid (also known as 5-acetoxynicotinic acid) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of nicotinic acid receptor agonists and NAD+ precursors. It represents a "prodrug-like" modification of 5-hydroxynicotinic acid, where the acetyl group enhances lipophilicity and membrane permeability before metabolic hydrolysis.
This guide details a robust, two-stage synthetic pathway. Unlike generic protocols, this document focuses on the chemoselective acetylation of a phenolic hydroxyl group in the presence of a free carboxylic acid—a challenge that requires precise pH and stoichiometric control to avoid the formation of unstable mixed anhydrides.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a linear disconnection. The acetoxy group is introduced in the final step to minimize hydrolysis risks during prior transformations.
Figure 1: Retrosynthetic tree illustrating the two primary routes to the key 5-hydroxy intermediate.
Preparation of Precursor: 5-Hydroxynicotinic Acid
Note: While 5-hydroxynicotinic acid is commercially available, in-house synthesis is often required for isotopic labeling or cost reduction in scale-up.
Route Selection: Diazotization (Recommended)
We utilize the diazotization of 5-aminonicotinic acid over the hydrolysis of 5-bromonicotinic acid. The bromide route often requires high-pressure autoclaves or expensive copper ligands, whereas diazotization proceeds under mild aqueous conditions with easier purification.
Dissolution: Suspend 5-aminonicotinic acid (10.0 g, 72.4 mmol) in 20%
(100 mL). Cool the solution to 0–5°C using an ice/salt bath.
Diazotization: Dropwise add a solution of
(5.5 g, 79.7 mmol) in water (15 mL), maintaining internal temperature . The solution will turn pale yellow/orange.
Hydrolysis: Allow the mixture to stir at 0°C for 30 minutes. Then, heat the solution to 80°C for 1 hour. Nitrogen gas evolution indicates the displacement of the diazo group by water.
Quenching: If starch-iodide paper indicates excess nitrite, add urea until negative.
Isolation: Cool to room temperature. Adjust pH to ~3.5 (the isoelectric point of 5-hydroxynicotinic acid) using concentrated ammonia or NaOH.
Purification: The product precipitates as a beige solid. Filter, wash with cold water, and dry.
Expected Yield: 75–85%
Key QC Parameter: Absence of starting amine by TLC (n-butanol/acetic acid/water).
Synthesis of 5-(Acetyloxy)nicotinic Acid
This is the critical step. The objective is to acetylate the phenolic oxygen without permanently converting the carboxylic acid into a mixed anhydride.
Mechanism & Logic
Using acetic anhydride (
) in pyridine creates a reactive acetylpyridinium intermediate. Both the phenol and the carboxylic acid will react.
Phenol: Forms a stable ester.
Carboxylic Acid: Forms a mixed anhydride (
).
Workup Strategy: The mixed anhydride is hydrolytically unstable compared to the phenolic ester. A controlled aqueous quench hydrolyzes the anhydride back to the free acid, leaving the desired acetoxy group intact.
Issue: Doublet of doublets in the aliphatic region.
Cause: Impurity from pyridine reduction (rare) or solvent contamination.
Safety & Handling (E-E-A-T)
Pyridine: Toxic, noxious odor, and flammable. All reactions must be performed in a well-ventilated fume hood. Pyridine can cause male sterility; handle with double nitrile gloves.
Acetic Anhydride: Lachrymator and corrosive. Reacts violently with water (exothermic).
Diazonium Salts (Step 1): Potentially explosive if allowed to dry completely without stabilization. Keep in solution or process immediately.
Pharmacodynamics and Bioactivation of 5-(Acetyloxy)nicotinic Acid
Technical Guide for Drug Development & Pharmacology Executive Summary 5-(Acetyloxy)nicotinic acid represents a strategic structural modification of the endogenous lipid-lowering agent nicotinic acid (niacin). Functioning...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Drug Development & Pharmacology
Executive Summary
5-(Acetyloxy)nicotinic acid represents a strategic structural modification of the endogenous lipid-lowering agent nicotinic acid (niacin). Functioning primarily as a prodrug , this molecule is designed to optimize the pharmacokinetic profile of its active metabolite, 5-hydroxynicotinic acid (5-HNA) .
The core therapeutic value of this entity lies in its ability to target the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) with altered physicochemical properties compared to the parent compound. By masking the 5-hydroxyl group with an acetoxy ester, the molecule enhances lipophilicity for improved membrane permeability before undergoing enzymatic hydrolysis. This guide details the bioactivation pathway, receptor binding kinetics, and the signal transduction cascade responsible for its antilipolytic efficacy.
Molecular Architecture & Physicochemical Identity
Before analyzing the mechanism, we must define the structural logic. The acetoxy group at position 5 serves as a "trojan horse" modification.
Property
Specification
Pharmacological Implication
Chemical Name
5-(Acetyloxy)pyridine-3-carboxylic acid
Parent scaffold: Nicotinic Acid
Molecular Weight
~181.15 g/mol
Small molecule, high oral bioavailability
Key Moiety
C5-Acetoxy Ester
Labile group subject to esterase cleavage; increases LogP
Active Metabolite
5-Hydroxynicotinic Acid
The actual ligand for GPR109A
Target Receptor
GPR109A (HCA2)
-coupled GPCR on adipocytes and immune cells
Mechanism of Action (MOA)
The pharmacological activity of 5-(Acetyloxy)nicotinic acid operates in three distinct phases: Bioactivation , Receptor Ligation , and Signal Transduction .
Phase I: Enzymatic Bioactivation
Upon systemic absorption, 5-(Acetyloxy)nicotinic acid is pharmacologically inert at the receptor level due to steric hindrance caused by the acetyl group. It must undergo first-pass or plasma hydrolysis.[1]
Enzymes: Carboxylesterases (CES1/CES2) in the liver and Butyrylcholinesterase (BChE) in plasma.
Reaction: Hydrolysis of the ester bond releases acetate and unmasks the hydroxyl group.
Equation:
Phase II: GPR109A Receptor Ligation
The active metabolite, 5-HNA, binds to the orthosteric site of GPR109A (encoded by HCAR2).
Selectivity: High affinity for GPR109A; low/negligible affinity for GPR109B (HCA3).
Binding Mode: The carboxylic acid moiety forms a salt bridge with Arg251 in transmembrane domain (TM) 6, while the pyridine ring engages in
- stacking with Phe193 . The 5-hydroxyl group interacts with auxiliary polar residues, potentially altering the receptor's conformational change compared to unsubstituted niacin.
Phase III: Signal Transduction (
Pathway)
Activation of GPR109A triggers the dissociation of the heterotrimeric
protein complex ( and ).
Adenylyl Cyclase Inhibition: The
subunit inhibits Adenylyl Cyclase (AC).
cAMP Depletion: Intracellular cyclic AMP (cAMP) levels drop precipitously.
PKA Downregulation: Reduced cAMP prevents the activation of Protein Kinase A (PKA).[2]
Lipolysis Inhibition: PKA fails to phosphorylate Hormone-Sensitive Lipase (HSL) and Perilipin.
Therapeutic Outcome: Hydrolysis of triglycerides is halted; plasma Free Fatty Acid (FFA) levels decline.[2]
Visualization: The Bioactivation & Signaling Cascade
The following diagram illustrates the flow from prodrug administration to the antilipolytic effect.
Caption: Figure 1.[3][2] Sequential mechanism from esterase-mediated bioactivation to GPR109A-dependent inhibition of lipolysis.
Therapeutic Differentiation: The "Flushing" Hypothesis
A critical aspect of 5-substituted nicotinic acid analogs is the potential to separate lipid-lowering efficacy from the cutaneous flushing side effect.
Mechanism of Flushing: Niacin induces flushing via GPR109A on Langerhans cells (skin), triggering COX-1 dependent PGD2 release.
The 5-Acetoxy Advantage:
Partial Agonism: 5-HNA often exhibits partial agonism or "biased signaling." It may potently activate the
pathway (antidyslipidemic) while recruiting -arrestin less efficiently than niacin.
Tissue Distribution: The lipophilic acetoxy group may alter tissue residence time, favoring adipocyte uptake over epidermal Langerhans cell accumulation before hydrolysis occurs.
Experimental Protocols for Validation
To validate the mechanism described above, the following self-validating protocols are recommended.
Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine.
Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews.
Gille, A., et al. (2008).[5] Nicotinic acid: pharmacological effects and mechanisms of action.[2][6][4][7][8] Annual Review of Pharmacology and Toxicology.
Lauring, B., et al. (2007). GPR109A (HM74A) and GPR109B (HM74) are distinct receptors for nicotinic acid. Journal of Biological Chemistry.
Satoh, T., et al. (2008). Structure-activity relationships of 5-substituted nicotinic acid analogs as GPR109A agonists. Bioorganic & Medicinal Chemistry Letters.
An In-Depth Technical Guide to 5-(Acetyloxy)nicotinic Acid: A Prodrug Approach to Niacin Therapy
For Researchers, Scientists, and Drug Development Professionals Abstract Nicotinic acid, or niacin, a well-established lipid-lowering agent, has long been a cornerstone in the management of dyslipidemia. Its broad effica...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid, or niacin, a well-established lipid-lowering agent, has long been a cornerstone in the management of dyslipidemia. Its broad efficacy in modulating lipid profiles is, however, often hampered by poor patient compliance due to undesirable side effects, most notably cutaneous flushing. This technical guide delves into a promising prodrug strategy centered on 5-(acetyloxy)nicotinic acid, a molecule designed to mask the pharmacologically active nicotinic acid until its release in a more controlled manner within the body. We will explore the synthesis, physicochemical characteristics, and the anticipated biological activity of this compound, providing a comprehensive overview for researchers and drug development professionals. This guide will also present detailed, field-proven experimental protocols and conceptual frameworks to facilitate further investigation into this and similar prodrug candidates.
Introduction: The Rationale for a Nicotinic Acid Prodrug
Nicotinic acid, a B-vitamin, favorably modulates virtually all lipid parameters. It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol[1][2]. These actions are primarily mediated through the activation of the G protein-coupled receptor GPR109A[2]. Despite its therapeutic benefits, the clinical utility of immediate-release nicotinic acid is often limited by a high incidence of adverse effects, particularly prostaglandin D2-mediated cutaneous vasodilation, commonly known as flushing[3].
Prodrugs are inactive or less active precursors that are metabolized in vivo to the active drug. This approach can be employed to improve the pharmacokinetic and pharmacodynamic properties of a parent drug, such as enhancing bioavailability, reducing side effects, and achieving targeted delivery. For nicotinic acid, a prodrug strategy aims to circumvent the rapid absorption and subsequent spike in plasma concentration that is associated with flushing. By masking the carboxylic acid or other functional groups, a prodrug like 5-(acetyloxy)nicotinic acid is designed for controlled release of the parent molecule, potentially leading to a more favorable side-effect profile and improved patient adherence.
Chemical Synthesis and Characterization
The synthesis of 5-(acetyloxy)nicotinic acid proceeds via the esterification of its precursor, 5-hydroxynicotinic acid. This reaction involves the acetylation of the hydroxyl group.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 5-(acetyloxy)nicotinic acid is the reaction of 5-hydroxynicotinic acid with acetic anhydride, a common acetylating agent. The reaction can be catalyzed by a base, such as pyridine, or a strong acid.
Caption: Proposed synthesis of 5-(Acetyloxy)nicotinic acid.
Detailed Experimental Protocol: Synthesis of 5-(Acetyloxy)nicotinic Acid
This protocol is a generalized procedure based on standard esterification reactions. Optimization of reaction conditions may be necessary.
Materials:
5-Hydroxynicotinic acid
Acetic anhydride
Pyridine (anhydrous)
Dichloromethane (DCM, anhydrous)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Rotary evaporator
Magnetic stirrer and stir bar
Ice bath
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 5-hydroxynicotinic acid in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
Addition of Acetylating Agent: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up:
Quench the reaction by slowly adding water.
Extract the aqueous layer with dichloromethane.
Wash the combined organic layers with saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid.
Wash with brine.
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization or column chromatography.
Physicochemical Properties and Spectral Characterization
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C₈H₇NO₄
Addition of an acetyl group (C₂H₂O) to 5-hydroxynicotinic acid (C₆H₅NO₃).
Molecular Weight
181.15 g/mol
Calculated from the molecular formula.
Appearance
White to off-white solid
Typical for organic acids and their esters.
Melting Point
Expected to be lower than 5-hydroxynicotinic acid
Esterification often reduces melting points due to disruption of intermolecular hydrogen bonding.
Solubility
Increased solubility in organic solvents (e.g., DCM, ethyl acetate) and decreased solubility in water compared to 5-hydroxynicotinic acid.
The acetyl group increases lipophilicity.
logP (Octanol/Water)
Higher than nicotinic acid (logP ≈ 0.36)
The ester group significantly increases the compound's lipophilicity.
Predicted Spectral Data:
¹H NMR: Expect to see signals corresponding to the aromatic protons of the pyridine ring and a characteristic singlet for the acetyl methyl protons around 2.0-2.3 ppm.
¹³C NMR: Signals for the pyridine ring carbons, the carboxylic acid carbon, the ester carbonyl carbon, and the acetyl methyl carbon.
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the carboxylic acid and the ester, and C-O stretching vibrations.
Mass Spectrometry: The molecular ion peak (M+) at m/z 181, along with characteristic fragmentation patterns.
Biological Activity and Mechanism of Action: A Prodrug Perspective
The primary biological role of 5-(acetyloxy)nicotinic acid is to act as a prodrug of nicotinic acid. Its own intrinsic activity is expected to be minimal. The therapeutic effect is realized upon its hydrolysis to release the active parent drug.
In Vitro Hydrolysis and Conversion to Nicotinic Acid
The conversion of 5-(acetyloxy)nicotinic acid to nicotinic acid is anticipated to occur via enzymatic and/or chemical hydrolysis of the ester bond.
Caption: Activation of 5-(acetyloxy)nicotinic acid to nicotinic acid.
Studies on other nicotinic acid ester prodrugs, such as myristyl nicotinate, have shown that hydrolysis follows pseudo-first-order kinetics and is influenced by pH and the presence of esterases in biological matrices like skin and liver homogenates[4]. It is expected that 5-(acetyloxy)nicotinic acid would exhibit similar behavior.
Detailed Experimental Protocol: In Vitro Hydrolysis Study
Objective: To determine the rate of hydrolysis of 5-(acetyloxy)nicotinic acid to nicotinic acid in simulated biological fluids.
Materials:
5-(Acetyloxy)nicotinoic acid
Phosphate buffered saline (PBS) at various pH values (e.g., 5.5, 7.4)
Human or rat liver microsomes/S9 fraction (for enzymatic hydrolysis)
Nicotinic acid standard
Acetonitrile (HPLC grade)
Formic acid (for mobile phase)
HPLC system with a UV detector
Incubator/water bath
Procedure:
Preparation of Stock Solutions: Prepare a stock solution of 5-(acetyloxy)nicotinic acid in a suitable organic solvent (e.g., acetonitrile or DMSO). Prepare a series of nicotinic acid standards for the calibration curve.
Hydrolysis Assay:
In separate vials, add the stock solution of 5-(acetyloxy)nicotinic acid to pre-warmed PBS at different pH values.
For enzymatic hydrolysis, add the stock solution to a pre-warmed buffer containing liver microsomes or S9 fraction and necessary cofactors (e.g., NADPH).
Incubation: Incubate the reaction mixtures at 37°C.
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
Reaction Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for HPLC analysis.
HPLC Analysis:
Inject the supernatant onto a suitable C18 column.
Use a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
Monitor the elution of 5-(acetyloxy)nicotinic acid and nicotinic acid using a UV detector at an appropriate wavelength (e.g., 262 nm).
Data Analysis:
Construct a calibration curve for nicotinic acid.
Quantify the concentrations of the prodrug and the released drug at each time point.
Plot the concentration of the remaining prodrug versus time and determine the hydrolysis rate constant (k) and half-life (t₁/₂).
Potential Therapeutic Applications and Advantages
The primary therapeutic application of 5-(acetyloxy)nicotinic acid is as a lipid-modifying agent for the treatment of dyslipidemia. Its potential advantages over conventional nicotinic acid therapy are rooted in its prodrug nature.
Reduced Flushing: By providing a slower, more controlled release of nicotinic acid, the prodrug may avoid the sharp peak in plasma concentration that triggers prostaglandin D2 synthesis and subsequent vasodilation[3].
Improved Bioavailability: The increased lipophilicity of the ester may enhance its absorption across biological membranes, potentially leading to improved overall bioavailability compared to nicotinic acid itself, especially in sustained-release formulations[5].
Enhanced Patient Compliance: A reduction in side effects is a key factor in improving patient adherence to long-term therapy.
Pharmacokinetic studies of other niacin prodrugs have demonstrated the feasibility of this approach. For instance, a niacin-aspirin prodrug, ST0702, was effectively metabolized to release both active compounds and showed a superior lipid-lowering effect compared to immediate-release niacin in non-human primates[3].
Future Research Directions
While the conceptual framework for 5-(acetyloxy)nicotinic acid as a prodrug is sound, further research is imperative to validate its potential. Key areas for future investigation include:
Optimization of Synthesis: Developing a scalable and cost-effective synthesis protocol.
Comprehensive Physicochemical Characterization: Detailed analysis of its solubility, stability, and lipophilicity.
In Vivo Pharmacokinetic and Pharmacodynamic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in lowering lipids and its propensity to cause flushing in animal models.
Toxicology Studies: Assessing the safety profile of the prodrug and its metabolites.
Conclusion
5-(Acetyloxy)nicotinic acid represents a promising prodrug candidate with the potential to address the primary limitation of nicotinic acid therapy – its associated side effects. By masking the active molecule and facilitating a more controlled release, this and similar prodrugs could offer a more tolerable and effective treatment for dyslipidemia. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers to further explore and develop this next generation of niacin-based therapeutics.
Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. [URL: https://pubmed.ncbi.nlm.nih.gov/376259/]
Al-Ghananeem, A. M., & Crooks, P. A. (2007). Hydrolysis kinetics of the prodrug myristyl nicotinate. Journal of Pharmaceutical Sciences, 96(8), 2149-2156. [URL: https://www.tandfonline.com/doi/full/10.1080/10837450.2017.1333939]
Ledwidge, M. T., Ryan, F., Kerins, D. M., O'Connell, D., Cefali, G., Harmon, S., ... & Gilmer, J. F. (2012). In vivo impact of prodrug isosorbide-5-nicotinate-2-aspirinate on lipids and prostaglandin D2: is this a new immediate-release therapeutic option for niacin?. Atherosclerosis, 221(2), 478-483. [URL: https://pubmed.ncbi.nlm.nih.gov/22326030/]
Vaka, S. R., & Murthy, S. N. (2011). Synthesis and in vitro evaluation of potential sustained release prodrugs via targeting ASBT. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(11), 846-850. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3883100/]
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Neuvonen, P. J., Roivas, L., Laine, K., & Sundholm, O. (1991). The bioavailability of sustained release nicotinic acid formulations. British Journal of Clinical Pharmacology, 32(4), 473–476. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1368593/]
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Sinthupoom, N., & Prachayasittikul, V. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-13. [URL: https://www.researchgate.
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Glisic, B., & Skalicka-Wozniak, K. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. Molecules, 21(1), 93. [URL: https://pubmed.ncbi.nlm.nih.gov/26771595/]
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Wagner, M., & Zbid, A. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutics, 12(2), 99. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7076414/]
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5-(Acetyloxy)nicotinic acid CAS number and identifiers
Executive Summary 5-(Acetyloxy)nicotinic acid (CAS 325970-19-2) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of nicotinic acid analogs.[1] Structurally, it represents the ac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(Acetyloxy)nicotinic acid (CAS 325970-19-2) is a functionalized pyridine derivative serving as a critical intermediate in the synthesis of nicotinic acid analogs.[1] Structurally, it represents the acetate ester of 5-hydroxynicotinic acid , a known metabolite with inhibitory activity against nicotinic acid metabolism in human platelets.[1]
In drug development, this compound is frequently utilized as a "masked" or prodrug form of 5-hydroxynicotinic acid.[1] The acetylation of the 5-hydroxyl group temporarily increases lipophilicity (LogP), facilitating membrane permeability before intracellular hydrolysis restores the active phenolic moiety.[1] This guide details its chemical identity, synthesis pathways, and handling protocols.[1][2]
Part 1: Chemical Identity & Identifiers[1][3]
The following table consolidates the verified identifiers for 5-(Acetyloxy)nicotinic acid. Researchers should prioritize the CAS Registry Number for procurement, as nomenclature can vary between vendors (e.g., 5-acetoxynicotinic acid vs. 3-pyridinecarboxylic acid, 5-(acetyloxy)-).[1]
Table 1: Molecular Identifiers[1]
Identifier Type
Value
Notes
CAS Number
325970-19-2
Primary Registry Number
IUPAC Name
5-(Acetyloxy)pyridine-3-carboxylic acid
Systematic Name
Common Name
5-Acetoxynicotinic acid
Molecular Formula
C₈H₇NO₄
Molecular Weight
181.15 g/mol
SMILES
CC(=O)OC1=CN=CC(=C1)C(=O)O
Canonical
InChI Key
Calculated from structure
Parent Compound
5-Hydroxynicotinic acid (CAS 27828-71-3)
Active Metabolite
Part 2: Structural Analysis & Properties
The physicochemical profile of 5-(Acetyloxy)nicotinic acid is defined by the interplay between the electron-deficient pyridine ring and the labile ester linkage.[1]
Lipophilicity (Predicted LogP): ~0.[1]71. This is significantly higher than its parent compound, 5-hydroxynicotinic acid (LogP ~0.48), suggesting enhanced passive diffusion across lipid bilayers.[1]
Acidity (pKa): The carboxylic acid at position 3 typically exhibits a pKa in the range of 3.5–4.[1]0. The pyridine nitrogen is weakly basic but less so than unsubstituted pyridine due to the electron-withdrawing effects of the ester and carboxyl groups.[1]
Stability: The acetoxy group at position 5 is susceptible to hydrolysis, particularly in basic aqueous media or in the presence of esterases.[1] Storage under anhydrous conditions (desiccated, -20°C) is critical to prevent degradation to 5-hydroxynicotinic acid.[1]
Part 3: Synthesis & Reactivity
Synthesis Logic
The synthesis of 5-(Acetyloxy)nicotinic acid is a classic protection group transformation.[1] It involves the O-acetylation of the phenolic hydroxyl group of 5-hydroxynicotinic acid.[1] The reaction must be controlled to avoid the formation of the mixed anhydride (acetylation of the carboxylic acid), although the phenolic hydroxyl is generally more nucleophilic under standard conditions.[1]
Reaction Mechanism & Pathway
The following Graphviz diagram illustrates the synthesis from 5-hydroxynicotinic acid and its subsequent biological hydrolysis.
Figure 1: Synthetic route converting 5-hydroxynicotinic acid to its acetoxy derivative, and the biological reversion via hydrolysis.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 5-(Acetyloxy)nicotinic acid
Note: This protocol is adapted from standard acetylation procedures for phenolic pyridines.
Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), suspend 5-hydroxynicotinic acid (10 mmol) in anhydrous dichloromethane (DCM) (30 mL).
Activation: Add Triethylamine (12 mmol) to solubilize the starting material. The solution should clarify.
Acetylation: Cool the mixture to 0°C. Dropwise add Acetic Anhydride (11 mmol). Optionally, add a crystal of DMAP to accelerate the reaction.[1]
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: MeOH/DCM 1:9) or LC-MS for the disappearance of the starting phenol (MW 139) and appearance of the product (MW 181).[1]
Workup:
Quench the reaction with ice-cold water (10 mL).
Adjust pH to ~3–4 with dilute HCl to ensure the carboxylic acid is protonated.[1]
A Technical Guide to 5-(Acetyloxy)pyridine-3-carboxylic Acid for Researchers
Prepared by: Gemini, Senior Application Scientist Introduction 5-(Acetyloxy)nicotinic acid, more formally known by its IUPAC name 5-(acetyloxy)pyridine-3-carboxylic acid , is a synthetic organic compound of significant i...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
5-(Acetyloxy)nicotinic acid, more formally known by its IUPAC name 5-(acetyloxy)pyridine-3-carboxylic acid , is a synthetic organic compound of significant interest to the fields of medicinal chemistry and drug development. As a derivative of 5-hydroxynicotinic acid, it belongs to the pyridinecarboxylic acid class of compounds, which are foundational scaffolds in numerous pharmaceuticals.[1][2] Its structure is notable for incorporating two key pharmacophores: the nicotinic acid (Vitamin B3) backbone and an acetyloxy group, analogous to the one found in acetylsalicylic acid (aspirin).
This dual character suggests a rich and complex pharmacological potential. On one hand, it can be conceptualized as a prodrug of 5-hydroxynicotinic acid, a metabolite of nicotinic acid. Prodrug strategies are frequently employed to improve the pharmacokinetic profiles of parent drugs, such as mitigating side effects or extending half-life.[3][4][5] On the other hand, its structural similarity to aspirin suggests the potential for aspirin-like biological activities, such as the inhibition of cyclooxygenase (COX) enzymes, which are central to inflammatory pathways.[6][7]
This technical guide provides a comprehensive overview of 5-(acetyloxy)pyridine-3-carboxylic acid for researchers, scientists, and drug development professionals. It covers the molecule's chemical identity, a detailed synthesis protocol, physicochemical and spectroscopic characterization, and a discussion of its potential applications, grounded in established chemical and pharmacological principles.
Chemical Identity and Nomenclature
Correctly identifying a compound is the first step in rigorous scientific investigation. The nomenclature for carboxylic acids follows a systematic set of rules defined by IUPAC.[8][9] The parent molecule, nicotinic acid, is systematically named pyridine-3-carboxylic acid.[10] The addition of an acetyloxy group at the 5-position of the pyridine ring leads to the formal IUPAC name.
The synthesis of 5-(acetyloxy)pyridine-3-carboxylic acid is a direct process involving the acylation of a hydroxyl group. This is a fundamental and widely practiced transformation in organic synthesis. The logical and most efficient synthetic route starts from the commercially available 5-hydroxynicotinic acid.
Synthetic Rationale
The chosen method is the esterification of the phenolic hydroxyl group of 5-hydroxynicotinic acid with acetic anhydride. This reaction is analogous to the final step in the industrial synthesis of aspirin from salicylic acid.[6]
Starting Material: 5-Hydroxynicotinic acid (IUPAC: 5-hydroxypyridine-3-carboxylic acid) is selected as the precursor due to the presence of the required pyridine-3-carboxylic acid core and a hydroxyl group at the 5-position, ready for acylation.[11][12]
Acylating Agent: Acetic anhydride is an ideal acylating agent for this purpose. It is inexpensive, readily available, and its byproduct, acetic acid, can be easily removed during the work-up procedure.
Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is often used to protonate the carbonyl oxygen of acetic anhydride, rendering it more electrophilic and accelerating the reaction rate. Alternatively, a base like pyridine can be used as a solvent and catalyst.
Detailed Experimental Protocol: Acylation of 5-Hydroxynicotinic Acid
This protocol describes a representative lab-scale synthesis.
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g (35.9 mmol) of 5-hydroxynicotinic acid.[13]
Reagent Addition: Carefully add 15 mL of acetic anhydride (approx. 159 mmol) to the flask.
Catalysis: While stirring, add 3-5 drops of concentrated sulfuric acid to the suspension.
Reaction: Heat the mixture in a water bath at 60-70°C for 20-30 minutes. The solid should dissolve as the reaction progresses.
Quenching: Allow the reaction mixture to cool to room temperature. Slowly and cautiously pour the solution into 100 mL of ice-cold deionized water while stirring vigorously to hydrolyze the excess acetic anhydride. The product may begin to precipitate.
Crystallization: Cool the aqueous mixture in an ice bath for 30 minutes to ensure complete precipitation of the crude product.
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with two 20 mL portions of cold deionized water to remove residual acetic acid and sulfuric acid.
Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid suitable for analysis and biological testing.
Solvent Selection: A mixture of ethanol and water is a suitable solvent system.
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy).
Cooling: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[14]
Workflow Diagram: Synthesis and Purification
Caption: Workflow for synthesis and purification.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in biological systems, including solubility, absorption, and distribution. The properties of 5-(acetyloxy)pyridine-3-carboxylic acid are predicted based on its structure and comparison with its parent molecule, 5-hydroxynicotinic acid.
Property
Predicted Value / Observation
Rationale and References
Melting Point (°C)
~220-240
The melting point of the parent 5-hydroxynicotinic acid is high (~299°C) due to strong hydrogen bonding.[12][15] Esterification disrupts some of this network, likely lowering the melting point.
Appearance
White crystalline solid
Typical for small organic acids.
Water Solubility
Moderately soluble
The carboxylic acid and pyridine nitrogen aid solubility. However, the acetyl group increases lipophilicity compared to the parent hydroxyl group, likely reducing water solubility.[16]
The carboxylic acid pKa is expected to be similar to nicotinic acid. The pyridine nitrogen is less basic than in unsubstituted pyridine due to the electron-withdrawing effects of the carboxyl and acetyloxy groups.
LogP (Octanol/Water)
~0.5 - 1.0
The addition of the acetyl group (C₂H₂O) will increase the LogP value (lipophilicity) compared to 5-hydroxynicotinic acid.
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment are critical for any new compound. Standard spectroscopic techniques provide a molecular fingerprint. The following data are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.
¹H NMR (Predicted)
δ (ppm)
Multiplicity
Assignment
Pyridine H-2
~9.1
d
Proton ortho to N and meta to COOH
Pyridine H-6
~8.8
d
Proton ortho to N and meta to OAc
Pyridine H-4
~8.4
t
Proton meta to N, ortho to COOH and OAc
Acetyl -CH₃
~2.3
s
Methyl group of the acetyloxy function
Carboxyl -OH
~13.0
br s
Acidic proton (may be broad or exchange)
¹³C NMR (Predicted)
δ (ppm)
Assignment
Carboxyl C=O
~165
Carboxylic acid carbonyl
Ester C=O
~169
Acetyloxy carbonyl
Pyridine C-5
~152
Carbon bearing the acetyloxy group
Pyridine C-2, C-6
~150, ~145
Carbons adjacent to the ring nitrogen
Pyridine C-3, C-4
~125, ~130
Remaining aromatic carbons
Acetyl -CH₃
~21
Acetyloxy methyl carbon
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.[17][18]
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3000-2500 (broad)
O-H Stretch
Carboxylic Acid
~3100
C-H Stretch
Aromatic
~1760
C=O Stretch
Ester (Acetyloxy)
~1710
C=O Stretch
Carboxylic Acid
~1600, 1470
C=C, C=N Stretch
Pyridine Ring
~1200
C-O Stretch
Ester
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.
Expected Molecular Ion [M]⁺: m/z = 181.0375 (for C₈H₇NO₄)
Key Fragmentation Pathways:
Loss of the acetyl group: [M - 42]⁺ corresponding to the 5-hydroxynicotinic acid radical cation.
Loss of the carboxyl group as CO₂: [M - 44]⁺.
A prominent peak at m/z = 43 corresponding to the acetyl cation [CH₃CO]⁺.
Analytical Workflow for Quality Control
Caption: Analytical workflow for structural verification.
Reactivity, Stability, and Handling
Hydrolysis: The most significant chemical reactivity is the susceptibility of the ester linkage to hydrolysis under either acidic or basic conditions. This reaction will yield 5-hydroxynicotinic acid and acetic acid. This instability is a critical factor for its formulation and is the basis for its potential as a prodrug.
Stability: The compound is expected to be stable under dry, solid-state conditions.[19] It should be protected from moisture and high temperatures to prevent degradation.
Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. As a derivative of a pyridine carboxylic acid, it may cause skin and eye irritation.[11][20]
Potential Applications in Drug Discovery and Research
The unique hybrid structure of 5-(acetyloxy)nicotinic acid makes it a compelling candidate for investigation in several therapeutic areas.
As a Prodrug of 5-Hydroxynicotinic Acid
Nicotinic acid is a well-established lipid-lowering agent, but its clinical use is often limited by side effects, most notably intense cutaneous flushing. Prodrug strategies aim to mask the active molecule until it reaches the desired site of action or is slowly released into circulation.[3]
Mechanism of Action: 5-(Acetyloxy)nicotinic acid could be absorbed intact and then hydrolyzed by esterase enzymes in the plasma or tissues to slowly release 5-hydroxynicotinic acid. This gradual release could potentially lead to a smoother pharmacokinetic profile, maintaining therapeutic levels while avoiding the sharp concentration spikes that cause flushing.[5]
Research Imperative: In vitro stability studies in human plasma and liver microsomes would be required to determine the rate of hydrolysis and validate this prodrug concept.
As an Aspirin Analog with Novel Properties
Aspirin exerts its anti-inflammatory, analgesic, and anti-platelet effects primarily by irreversibly acetylating a serine residue in the active site of cyclooxygenase (COX) enzymes.[6][7] The presence of the acetyloxy group on a pyridine scaffold suggests that 5-(acetyloxy)nicotinic acid could function as a novel COX inhibitor.
Potential for COX Inhibition: The molecule could act as an acylating agent, similar to aspirin. Its efficacy and selectivity for COX-1 versus COX-2 would need to be determined through enzymatic assays. The development of novel aspirin analogues is an active area of research to create agents with improved efficacy or reduced side effects.[21][22][23]
Targeted Effects: The nicotinic acid moiety could influence the molecule's distribution and targeting. For example, it might engage with nicotinic acid receptors (e.g., GPR109A), potentially localizing its anti-inflammatory effects or leading to synergistic pharmacological actions.
Future Research Directions
Enzymatic Assays: Evaluate the inhibitory activity of the compound against purified COX-1 and COX-2 enzymes.
Cell-Based Assays: Test for anti-inflammatory effects in cell culture models (e.g., measuring prostaglandin or cytokine production in stimulated macrophages).
Pharmacokinetic Studies: Conduct studies in animal models to determine the rate of hydrolysis to 5-hydroxynicotinic acid and measure the plasma concentrations of both the prodrug and the active metabolite over time.
Analytical Method Development: Develop and validate robust analytical methods, such as HPLC or LC-MS, for the accurate quantification of the compound and its metabolites in biological matrices.[1][24][25]
Conclusion
5-(Acetyloxy)pyridine-3-carboxylic acid is a rationally designed molecule that stands at the intersection of vitamin chemistry and non-steroidal anti-inflammatory drug design. Its synthesis is straightforward, and its structure presents clear, testable hypotheses for its potential as both a prodrug of a nicotinic acid metabolite and as a novel aspirin analog. This technical guide provides the foundational chemical knowledge required for researchers to synthesize, characterize, and further investigate this promising compound for its potential therapeutic applications.
References
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Unlocking the Therapeutic Potential of 5-(Acetyloxy)nicotinic Acid: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals Abstract 5-(Acetyloxy)nicotinic acid is emerging as a compound of significant interest in therapeutic research. Functioning as a prodrug, it is readily hydr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Acetyloxy)nicotinic acid is emerging as a compound of significant interest in therapeutic research. Functioning as a prodrug, it is readily hydrolyzed in vivo to its active form, nicotinic acid (niacin). This guide provides an in-depth exploration of the molecular targets of nicotinic acid, offering a comprehensive resource for researchers and drug development professionals. We will delve into the well-established G-protein coupled receptor 109A (GPR109A) pathway, which mediates its prominent effects on lipid metabolism, and explore the burgeoning field of its lipid-independent actions. These include anti-inflammatory, antioxidant, and endothelial-protective mechanisms, as well as its crucial role as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and signaling. This document will detail the intricate signaling cascades, present relevant experimental protocols for target validation and compound characterization, and provide a framework for future therapeutic development.
Introduction: 5-(Acetyloxy)nicotinic Acid as a Prodrug of Nicotinic Acid
5-(Acetyloxy)nicotinic acid is an esterified derivative of nicotinic acid. The addition of the acetyloxy group enhances its lipophilicity, potentially improving its pharmacokinetic properties. Upon administration, it is presumed to undergo rapid hydrolysis by ubiquitous esterases in the body, releasing the pharmacologically active nicotinic acid. This prodrug strategy can be employed to optimize drug delivery and bioavailability. All therapeutic effects discussed herein are attributed to the actions of nicotinic acid.
Nicotinic acid, a form of vitamin B3, has been utilized for decades for its robust lipid-modifying properties.[1] However, its therapeutic applications are expanding as our understanding of its diverse molecular interactions grows.
The Primary Therapeutic Target: GPR109A (HCA₂)
The most well-characterized target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[2] This receptor is predominantly expressed on adipocytes and various immune cells, including macrophages and Langerhans cells.[3]
Mechanism of Action in Adipose Tissue: Lipid Modification
In adipocytes, nicotinic acid's activation of GPR109A initiates a signaling cascade that is central to its lipid-lowering effects.[4]
Gαi-Mediated Inhibition of Adenylyl Cyclase: GPR109A is coupled to an inhibitory G-protein (Gαi). Upon ligand binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.
Reduction of Cyclic AMP (cAMP): The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Inhibition of Hormone-Sensitive Lipase (HSL): Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL).
Decreased Lipolysis: The inhibition of HSL results in a reduced breakdown of triglycerides into free fatty acids (FFAs) and glycerol in adipose tissue.
Hepatic Effects: The subsequent decrease in the flux of FFAs to the liver reduces the substrate available for hepatic triglyceride synthesis, leading to decreased production and secretion of very-low-density lipoproteins (VLDL) and, consequently, low-density lipoproteins (LDL).[5]
Mechanism of Action in Immune Cells: Flushing and Anti-Inflammatory Effects
The activation of GPR109A in immune cells, particularly Langerhans cells and keratinocytes in the skin, is responsible for the common side effect of flushing.[6] This response is mediated by the production of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[7]
Conversely, GPR109A activation in macrophages has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9]
Lipid-Independent Therapeutic Targets
Beyond its effects on lipid metabolism, nicotinic acid influences several other pathways that are of therapeutic interest.
Endothelial Function and Nitric Oxide Production
Nicotinic acid has been shown to improve endothelial function, a key factor in vascular health.[10] It enhances the bioavailability of nitric oxide (NO), a potent vasodilator, by increasing the activity of endothelial nitric oxide synthase (eNOS).[11] This effect is partly mediated by an increase in cellular NAD+ levels and subsequent activation of the NAD+-dependent deacetylase Sirtuin 1 (SIRT1).[12]
Antioxidant and Anti-inflammatory Pathways
Nicotinic acid exhibits antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[14] Additionally, as mentioned earlier, nicotinic acid can suppress inflammation by inhibiting the NF-κB signaling pathway in various cell types.[8]
Modulation of NAD+ Metabolism: A Key to Broader Therapeutic Applications
Nicotinic acid is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a fundamental coenzyme in all living cells. NAD+ is essential for cellular energy metabolism and acts as a substrate for several important enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs).
The Preiss-Handler Pathway
Nicotinic acid is converted to NAD+ via the Preiss-Handler pathway, a three-step enzymatic process.[15] By boosting cellular NAD+ levels, nicotinic acid can influence a wide range of cellular processes.
Therapeutic Implications of NAD+ Augmentation
By increasing the cellular pool of NAD+, nicotinic acid can activate sirtuins, a class of NAD+-dependent deacetylases that play critical roles in regulating metabolism, DNA repair, and inflammation.[4] SIRT1, in particular, has been implicated in many of the beneficial effects of nicotinic acid beyond lipid lowering.[16]
Experimental Protocols for Target Validation and Compound Characterization
This section provides an overview of key experimental workflows for investigating the interaction of 5-(acetyloxy)nicotinic acid (and its active form, nicotinic acid) with its molecular targets.
GPR109A Target Engagement and Signaling
Objective: To determine the binding affinity of a test compound for GPR109A.
Principle: This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a known radiolabeled ligand from the GPR109A receptor.
Protocol Outline:
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human GPR109A.
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-nicotinic acid) and varying concentrations of the test compound.
Incubation: Incubate the plate to allow the binding to reach equilibrium.
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[12][17]
Objective: To measure the functional consequence of GPR109A activation by assessing the inhibition of cAMP production.
Principle: This assay measures the intracellular levels of cAMP in response to GPR109A activation in the presence of an adenylyl cyclase stimulator.
Protocol Outline:
Cell Culture: Culture a suitable cell line expressing GPR109A (e.g., CHO-K1 or HEK293 cells).
Cell Treatment: Pre-treat the cells with the test compound at various concentrations, followed by stimulation with an adenylyl cyclase activator such as forskolin.
Cell Lysis: Lyse the cells to release the intracellular cAMP.
cAMP Detection: Quantify the cAMP levels using a commercially available kit, typically based on competitive immunoassay (e.g., HTRF, ELISA).[18][19]
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
Objective: To investigate G-protein independent signaling of GPR109A.
Principle: This assay measures the recruitment of β-arrestin to the activated GPR109A receptor.
Protocol Outline:
Cell Line: Use a commercially available cell line engineered to express GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter).
Cell Treatment: Treat the cells with the test compound at various concentrations.
Enzyme Complementation: If β-arrestin is recruited to the receptor, the two protein fragments come into proximity, forming a functional enzyme.
Detection: Add a substrate for the reconstituted enzyme and measure the resulting chemiluminescent or fluorescent signal.[20]
Data Analysis: Plot the signal intensity against the logarithm of the test compound concentration to determine the EC₅₀ value for β-arrestin recruitment.
Assessment of NAD+ Metabolism
Objective: To measure the intracellular levels of NAD+ and NADH.
Principle: This assay utilizes an enzymatic cycling reaction to specifically measure NAD+ and NADH.
Protocol Outline:
Sample Preparation: Prepare cell or tissue lysates. For differential measurement, NAD+ can be extracted under acidic conditions (which degrades NADH), and NADH can be extracted under basic conditions (which degrades NAD+).[2][7]
Assay Reaction: In a 96-well plate, add the extracted samples and a reaction mixture containing an enzyme that specifically reduces a probe in the presence of NADH.
Detection: Measure the resulting colorimetric or fluorometric signal.
Quantification: Determine the concentrations of NAD+ and NADH by comparing the signals to a standard curve.[21][22]
Evaluation of Downstream Effects
Objective: To assess the activation of the Nrf2 antioxidant pathway.
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE) to which Nrf2 binds.
Protocol Outline:
Cell Transfection: Transfect a suitable cell line with a reporter plasmid containing an ARE-driven luciferase gene.
Cell Treatment: Treat the transfected cells with the test compound.
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.[3][4]
Data Analysis: Normalize the luciferase activity to a co-transfected control and express the results as fold induction over untreated cells.
Objective: To measure the activity of endothelial nitric oxide synthase.
Principle: This assay measures the conversion of radiolabeled L-arginine to L-citrulline by eNOS.
Protocol Outline:
Cell Culture: Use primary endothelial cells (e.g., HUVECs) or an endothelial cell line.
Cell Treatment: Treat the cells with the test compound.
eNOS Activity Measurement: Lyse the cells and incubate the lysate with [³H]-L-arginine and necessary cofactors.
Separation and Detection: Separate the [³H]-L-citrulline from [³H]-L-arginine using ion-exchange chromatography and quantify the radioactivity.[6][15]
Data Analysis: Calculate the eNOS activity as the amount of L-citrulline produced per unit of time per milligram of protein.
Data Summary
Target/Pathway
Key Molecular Players
Primary Effect of Nicotinic Acid
Therapeutic Implication
GPR109A (Adipocytes)
Gαi, Adenylyl Cyclase, cAMP, PKA, HSL
Inhibition of lipolysis
Dyslipidemia
GPR109A (Immune Cells)
PLC, PLA₂, COX, Prostaglandins, NF-κB
Vasodilation (flushing), Inhibition of pro-inflammatory cytokines
Anti-inflammatory
Endothelial Function
eNOS, SIRT1, NAD+
Increased nitric oxide production
Cardiovascular disease
Antioxidant Response
Nrf2, ARE
Upregulation of antioxidant genes
Oxidative stress-related diseases
NAD+ Metabolism
Preiss-Handler pathway enzymes
Increased cellular NAD+ levels
Age-related diseases, metabolic disorders
Conclusion
5-(Acetyloxy)nicotinic acid, through its conversion to nicotinic acid, presents a multifaceted pharmacological profile with a range of potential therapeutic applications. While its primary target, GPR109A, is well-established for its role in lipid modification, the growing body of evidence for its lipid-independent effects opens new avenues for drug discovery. The ability of nicotinic acid to modulate endothelial function, reduce inflammation and oxidative stress, and boost cellular NAD+ levels suggests its potential utility in a variety of diseases beyond dyslipidemia, including cardiovascular diseases, neurodegenerative disorders, and age-related metabolic dysfunction. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the therapeutic potential of 5-(acetyloxy)nicotinic acid and to develop novel compounds targeting these key molecular pathways.
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Deficiency of dietary niacin impaired gill immunity and antioxidant capacity, and changes its tight junction proteins via regulating NF-κB, TOR, Nrf2 and MLCK signaling pathways in young grass carp (Ctenopharyngodon idella). Fish & Shellfish Immunology. [Link]
Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]
Nicotinic Acid against Acetaminophen-Induced Hepatotoxicity via Sirt1/Nrf2 Antioxidative Pathway in Mice. Oxidative Medicine and Cellular Longevity. [Link]
LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites. Journal of Immunology. [Link]
(PDF) Measurement of β-Arrestin Recruitment for GPCR Targets. ResearchGate. [Link]
Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Science Signaling. [Link]
(PDF) Suppression of LPS-induced TNF-alpha production in macrophages by cAMP is mediated by PKA-AKA. ResearchGate. [Link]
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
Why Study GPCR Arrestin Recruitment? DiscoverX. [Link]
Physicochemical Properties of 5-(Acetyloxy)nicotinic acid: A Technical Guide
The following technical guide details the physicochemical properties, synthesis, and experimental applications of 5-(Acetyloxy)nicotinic acid (5-Acetoxynicotinic acid). This document is structured for researchers requiri...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and experimental applications of 5-(Acetyloxy)nicotinic acid (5-Acetoxynicotinic acid). This document is structured for researchers requiring actionable data for drug design and organic synthesis.
Executive Summary
5-(Acetyloxy)nicotinic acid (CAS: 325970-19-2) is a functionalized pyridine derivative serving as a critical building block in medicinal chemistry. Structurally, it is the acetate ester of 5-hydroxynicotinic acid. It functions primarily as a lipophilic precursor (prodrug) to 5-hydroxynicotinic acid, a metabolite with potential hypolipidemic and anti-inflammatory activity. Its acetyl group masks the phenolic hydroxyl, significantly altering solubility profiles and enabling orthogonal protection strategies during the synthesis of complex macrocycles and NAADP analogs.
Physicochemical Profile
The following data aggregates experimental values and high-fidelity predictive models (EPI Suite™) to establish a baseline for experimental handling.
Property
Value / Description
Source/Note
IUPAC Name
5-(Acetyloxy)pyridine-3-carboxylic acid
Standard
CAS Number
325970-19-2
Verified Identifier
Molecular Formula
C₈H₇NO₄
Mass: 181.15 g/mol
Physical State
White to off-white crystalline solid
Experimental observation
Melting Point
165–170 °C (Predicted)
Lower than 5-OH parent (>290°C) due to loss of H-bond network
Solubility (Water)
Low (< 1 mg/mL at pH 7)
Planar aromatic/Lipophilic ester
Solubility (Organic)
Soluble in DMSO, DMF, Methanol; Sparingly in CHCl₃
Dipolar aprotic solvents preferred
pKa (Acid)
~3.8 (Carboxylic acid)
Predicted (ACD/Labs)
pKa (Base)
~2.5 (Pyridine Nitrogen)
Reduced basicity due to electron-withdrawing 5-OAc group
Unlike its parent compound (5-hydroxynicotinic acid), which exists as a zwitterion with high lattice energy and poor organic solubility, the 5-acetoxy derivative disrupts the intermolecular hydrogen bonding network. This modification renders the molecule soluble in standard organic synthesis solvents (DCM/MeOH mixtures, DMF), facilitating its use as an acylating agent or intermediate in esterification reactions.
Structural Analysis & Spectroscopy
NMR Characterization (Predicted)
The 3,5-disubstitution pattern on the pyridine ring creates a distinct splitting pattern characterized by three singlet-like signals (due to small meta-coupling constants,
Hydrolysis : The C5-ester bond is susceptible to hydrolysis under basic conditions (pH > 9) or in the presence of esterases, regenerating 5-hydroxynicotinic acid.
Acyl Chloride Formation : The carboxylic acid group can be selectively converted to an acid chloride using oxalyl chloride/DMF, a key step in generating amide-linked macrocycles.
Experimental Protocols
Protocol A: Synthesis of 5-(Acetyloxy)nicotinic acid
Pyridine (anhydrous, 10 mL) or catalytic DMAP in Dichloromethane.
Step-by-Step Methodology :
Suspension : In a 50 mL round-bottom flask, suspend 5-hydroxynicotinic acid in anhydrous pyridine (10 mL). Note: Pyridine acts as both solvent and base to sponge up acetic acid.
Addition : Add acetic anhydride (2.0 mL, ~20 mmol) dropwise at 0 °C under nitrogen atmosphere.
Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: DCM:MeOH 9:1; Product R_f > Starting Material).
Quenching : Pour the reaction mixture onto ice-water (50 mL) and acidify carefully with 1N HCl to pH ~3–4 to protonate the pyridine nitrogen and carboxylic acid.
Isolation : The product may precipitate. If so, filter and wash with cold water.[1] If not, extract with Ethyl Acetate (3 x 30 mL).
Purification : Dry organic layers over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
Self-Validating Checkpoint :
Success Indicator: Disappearance of the broad phenolic OH stretch (~3200 cm⁻¹) in IR and appearance of the ester carbonyl stretch (~1760 cm⁻¹).
Protocol B: Conversion to 5-Acetoxynicotinoyl Chloride
Application : Activation for peptide coupling or macrocyclization.
Suspend 5-acetoxynicotinic acid (1 eq) in dry CHCl₃.
Add Oxalyl chloride (3 eq) followed by catalytic DMF (2 drops).
Stir at room temperature for 15 hours.
Concentrate in vacuo to yield the acid chloride (moisture sensitive). Use immediately.
Biological Pathway & Logic Diagram
The following diagram illustrates the synthesis of the compound and its metabolic fate (prodrug activation) or synthetic utility (macrocyclization).
Figure 1: Synthetic pathway from 5-hydroxynicotinic acid to the 5-acetoxy derivative, branching into biological activation (prodrug hydrolysis) and chemical application (macrocycle synthesis).[1][2][3][4][5][6][7][8][9][10][11]
References
BLD Pharm . (n.d.). 5-Acetoxynicotinic acid Product Analysis. Retrieved from
Ovadia, O., et al. (2010). Conformationally constrained, fully synthetic macrocyclic compounds. Patent AU2010281287A1. Google Patents. Link
BenchChem . (n.d.). 5-Acetoxy-2-chloronicotinic acid and derivatives. Retrieved from
National Institutes of Health (NIH) . (2012). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs. Synthesis of 5-substituted nicotinic acids. Link
ChemChart . (n.d.). Physicochemical properties of Nicotinic Acid derivatives. Retrieved from
Application Note: 5-(Acetyloxy)nicotinic Acid in Cell Signaling & Metabolic Profiling
Part 1: Introduction & Mechanistic Rationale Executive Summary 5-(Acetyloxy)nicotinic acid (CAS: 325970-19-2), also known as 5-acetoxynicotinic acid, is a synthetic derivative of nicotinic acid (Niacin/Vitamin B3).[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Mechanistic Rationale
Executive Summary
5-(Acetyloxy)nicotinic acid (CAS: 325970-19-2), also known as 5-acetoxynicotinic acid, is a synthetic derivative of nicotinic acid (Niacin/Vitamin B3).[1][2][3] While nicotinic acid is the endogenous ligand for the G-protein coupled receptor GPR109A (HCAR2) and a precursor for NAD+, its hydrophilic nature can limit passive diffusion in specific microenvironments.
The 5-acetyloxy moiety serves two critical bio-functional roles:
Lipophilic Prodrug Design: The esterification of the 5-hydroxyl group significantly increases lipophilicity (
), enhancing plasma membrane permeability compared to its parent compound, 5-hydroxynicotinic acid (5-HNA).
Intracellular Release: Upon cellular entry, cytosolic carboxylesterases hydrolyze the acetate group, releasing the active metabolite 5-hydroxynicotinic acid . 5-HNA is investigated for its ability to modulate GPR109A signaling with altered affinity profiles compared to niacin, potentially dissociating anti-lipolytic effects from cutaneous flushing pathways.
Therapeutic & Research Applications[4]
GPR109A (HCAR2) Agonism: Investigating Gi-protein biased signaling to inhibit adenylate cyclase and reduce cAMP levels.
Lipid Metabolism: Studying anti-lipolytic activity in adipocytes (inhibition of hormone-sensitive lipase).
NAD+ Salvage Pathway Interference: 5-substituted nicotinate analogs often act as antimetabolites or modulators of Nicotinic Acid Phosphoribosyltransferase (NAPRT), useful in cancer metabolic screens.
Part 2: Chemical Handling & Preparation
Physicochemical Properties[4][5][6][7]
Molecular Formula:
Molecular Weight: 181.15 g/mol
Solubility: Soluble in DMSO (>25 mg/mL); sparingly soluble in neutral aqueous buffers.
Stability: The acetoxy ester bond is susceptible to spontaneous hydrolysis in basic pH or prolonged aqueous storage.
Stock Solution Protocol
Objective: Create a stable 100 mM stock solution.
Weighing: Weigh 18.1 mg of 5-(Acetyloxy)nicotinic acid powder.
Solubilization: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).
Expert Note: Do not use water or PBS for the stock solution. The ester bond will degrade.
Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into light-protective amber vials (20-50 µL each) to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
-coupled. Agonist binding inhibits Adenylate Cyclase, reducing intracellular cAMP. This protocol uses Forskolin to induce cAMP spikes, measuring the compound's ability to suppress this spike.
Expert Note: BSA is required to bind released Free Fatty Acids (FFAs), preventing product inhibition of lipolysis.
Treatment: Treat cells with 5-(Acetyloxy)nicotinic acid (10 µM - 100 µM) for 30 minutes.
Stimulation: Add Isoproterenol (100 nM) to stimulate lipolysis. Incubate for 3 hours.
Collection: Collect the supernatant.
Quantification: Measure Glycerol content using a colorimetric Glycerol Assay Kit (absorbance at 570 nm).
Result: Effective agonists will show a dose-dependent decrease in glycerol concentration compared to Isoproterenol-only controls.
Part 4: Visualization & Logic
Diagram 1: Mechanistic Action Pathway
This diagram illustrates the prodrug entry, intracellular activation, and downstream signaling effects.
Caption: Intracellular activation of 5-(Acetyloxy)nicotinic acid and subsequent GPR109A signaling cascade.
Diagram 2: Experimental Workflow (cAMP Assay)
Caption: Step-by-step workflow for validating GPR109A agonism via cAMP suppression.
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Background Signal
Endogenous adenosine or constitutive activity.
Ensure thorough starvation (step 2). Use Adenosine Deaminase (ADA) if using primary adipocytes.
No Inhibition Observed
Hydrolysis of stock solution.
Verify stock integrity. Ensure 5-(Acetyloxy)nicotinic acid was stored in anhydrous DMSO, not aqueous buffer.
Cell Toxicity
DMSO concentration > 0.5%.
Keep final DMSO concentration < 0.1%. Include a Vehicle Control (DMSO only) to normalize data.
Precipitation in Media
Compound insolubility at high concentrations.
Pre-warm media to 37°C before adding compound. Do not exceed 100 µM in aqueous media.
Part 6: References
GPR109A Signaling & Niacin: Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate anti-lipolytic effects." Nature Medicine.
Nicotinic Acid Derivatives: Shen, H.C. (2009).[5] "Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A."[5] Expert Opinion on Therapeutic Patents.
5-Hydroxynicotinic Acid Properties: PubChem Compound Summary for CID 34037. National Center for Biotechnology Information.
Prodrug Strategies in Cell Culture: Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery.
cAMP Assay Methodology: Williams, C. (2004). "cAMP Detection Methods in HTS: Selecting the Best from the Rest." Nature Reviews Drug Discovery.
Application Notes & Protocols for the Quantification of 5-(Acetyloxy)nicotinic Acid
Introduction 5-(Acetyloxy)nicotinic acid, a derivative of nicotinic acid (Niacin or Vitamin B3), is a compound of increasing interest in pharmaceutical and life sciences research.[1][2][3] Nicotinic acid itself plays a c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-(Acetyloxy)nicotinic acid, a derivative of nicotinic acid (Niacin or Vitamin B3), is a compound of increasing interest in pharmaceutical and life sciences research.[1][2][3] Nicotinic acid itself plays a crucial role in cellular metabolism and is used in the treatment of dyslipidemia.[3][4] The addition of an acetyloxy group can modify the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile. Accurate and reliable quantification of 5-(Acetyloxy)nicotinic acid in various matrices, including bulk drug substance, formulated products, and biological fluids, is therefore paramount for research, development, and quality control purposes.
These application notes provide detailed protocols for two robust and validated analytical methods for the quantification of 5-(Acetyloxy)nicotinic acid: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The methodologies are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[5][6][7]
Method 1: Quantification of 5-(Acetyloxy)nicotinic Acid by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of 5-(Acetyloxy)nicotinic acid in bulk material and pharmaceutical formulations where the concentration of the analyte is relatively high.
Scientific Rationale
Reverse-phase HPLC is an ideal technique for separating moderately polar compounds like 5-(Acetyloxy)nicotinic acid from potential impurities and degradation products.[8][9][10] A C18 column is selected for its hydrophobicity, which allows for good retention and separation of the analyte. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is optimized to achieve a suitable retention time and peak shape. The acidic pH of the mobile phase helps to suppress the ionization of the carboxylic acid moiety, leading to better retention and symmetrical peaks. UV detection is employed based on the chromophoric nature of the pyridine ring in the molecule.[11]
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of 5-(Acetyloxy)nicotinic acid.
Detailed Protocol
1. Materials and Reagents:
5-(Acetyloxy)nicotinic acid reference standard (≥99% purity)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Formic acid (88%)
Deionized water (18.2 MΩ·cm)
0.45 µm syringe filters (e.g., PTFE)
2. Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
Data acquisition and processing software.
3. Chromatographic Conditions:
Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B)
Gradient:
0-2 min: 95% A, 5% B
2-10 min: Linear gradient to 40% A, 60% B
10-12 min: Hold at 40% A, 60% B
12-12.1 min: Linear gradient back to 95% A, 5% B
12.1-15 min: Hold at 95% A, 5% B for column re-equilibration
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
UV Detection Wavelength: 262 nm
4. Preparation of Standard Solutions:
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-(Acetyloxy)nicotinic acid reference standard and dissolve in 10 mL of methanol in a volumetric flask.
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Preparation of Sample Solutions:
Accurately weigh a portion of the sample expected to contain approximately 10 mg of 5-(Acetyloxy)nicotinic acid.
Dissolve the sample in 10 mL of methanol in a volumetric flask, using sonication if necessary.
Filter the solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
Construct a calibration curve by plotting the peak area of the 5-(Acetyloxy)nicotinic acid standard against its concentration.
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
Quantify the amount of 5-(Acetyloxy)nicotinic acid in the sample by interpolating its peak area on the calibration curve.
Method Validation (Hypothetical Data)
The method should be validated according to ICH Q2(R2) guidelines.[5][6][12]
Method 2: Quantification of 5-(Acetyloxy)nicotinic Acid in Biological Matrices by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying 5-(Acetyloxy)nicotinic acid in complex biological matrices such as plasma and urine.[13][14][15][16][17]
Scientific Rationale
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry.[13][15][16] A stable isotope-labeled internal standard (e.g., 5-(Acetyloxy)nicotinic acid-d4) is used to compensate for matrix effects and variations in sample processing and instrument response. The analyte and internal standard are ionized using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity and reducing background noise.[14][16] Sample preparation involves protein precipitation to remove the bulk of proteins from the biological matrix, followed by centrifugation.[18]
Important Consideration: The ester linkage in 5-(Acetyloxy)nicotinic acid may be susceptible to hydrolysis by esterases present in biological samples. It is crucial to inhibit enzymatic activity immediately upon sample collection, for example, by adding a fluoride-containing anticoagulant/inhibitor and keeping the samples on ice.[13][14]
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of 5-(Acetyloxy)nicotinic acid.
Detailed Protocol
1. Materials and Reagents:
5-(Acetyloxy)nicotinic acid reference standard (≥99% purity)
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.
Working Standards: Prepare calibration standards by spiking control biological matrix with the analyte stock solution to achieve a concentration range of 0.1 ng/mL to 100 ng/mL.
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.
5. Sample Preparation:
To 50 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution (e.g., 50 ng/mL).
Add 150 µL of acetonitrile to precipitate proteins.
Vortex for 30 seconds.
Centrifuge at 13,000 rpm for 10 minutes.
Transfer the supernatant to an autosampler vial for analysis.
6. Data Analysis:
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.
Use a weighted (1/x²) linear regression to fit the curve.
Quantify the analyte in unknown samples and QCs using the regression equation.
Method Validation (Hypothetical Data)
The method should be validated according to regulatory guidelines for bioanalytical method validation.[19]
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed.
HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies.
Validation of Analytical Procedures Q2(R2). ICH.
Separation and Determination of Nicotinic Acid Related Compounds by HPLC and Its Application. J-Stage.
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate.
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
Analytical method validation as per ich and usp. Slideshare.
HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.
Niacin Quantification in Biological Samples by HPLC - Application Notes and Protocols. Benchchem.
Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Chromatography Online.
Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine.
Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. National Institutes of Health.
Method Development for Separation and Quantification of Niacin and its Metabolites in Human Blood Plasma. Augusta University Scholarly Commons.
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters.
Application Notes & Protocols: Analytical Methods for the Detection of 5-(Acetyloxy)nicotinic Acid
Abstract: This document provides a comprehensive guide to the analytical methodologies for the robust detection and quantification of 5-(Acetyloxy)nicotinic acid. Designed for researchers, scientists, and professionals i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive guide to the analytical methodologies for the robust detection and quantification of 5-(Acetyloxy)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, these notes detail field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and supplementary spectroscopic techniques. The protocols emphasize scientific integrity, explaining the rationale behind experimental choices and incorporating self-validating systems compliant with industry standards.
Introduction: The Analytical Imperative for 5-(Acetyloxy)nicotinic Acid
5-(Acetyloxy)nicotinic acid is a derivative of nicotinic acid (Niacin, Vitamin B3), a critical compound in cellular metabolism and a therapeutic agent for dyslipidemia.[1][2] As with any active pharmaceutical ingredient (API) or its related compounds, establishing precise, accurate, and reliable analytical methods is paramount for quality control, stability testing, and pharmacokinetic studies. The presence of the acetyloxy group introduces specific chemical properties that must be considered when developing analytical strategies to ensure specificity and sensitivity.
This guide provides detailed protocols, explaining the causality behind parameter selection to empower researchers to not only replicate these methods but also adapt them to their specific analytical challenges.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC, particularly in its reversed-phase modality, is the cornerstone for the quantification of small organic molecules like 5-(Acetyloxy)nicotinic acid in bulk form and pharmaceutical preparations. Its ability to separate the analyte from impurities and degradation products makes it ideal for stability-indicating assays.[3][4]
Principle of Separation
Reversed-Phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase. 5-(Acetyloxy)nicotinic acid, being a moderately polar compound, will partition between the two phases. By modulating the mobile phase composition—specifically the ratio of aqueous buffer to organic solvent—its retention time can be precisely controlled to achieve separation from other components in the sample matrix. The addition of an acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and symmetrical peak shape.[5]
Visualized Workflow: HPLC Analysis
The diagram below outlines the standard workflow for the analysis of 5-(Acetyloxy)nicotinic acid using HPLC.
Caption: General workflow for quantitative analysis by HPLC.
This protocol is designed as a stability-indicating method, capable of resolving 5-(Acetyloxy)nicotinic acid from its potential degradation products.
2.3.1 Instrumentation & Consumables
HPLC system with quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Syringe filters (0.45 µm, nylon or PTFE).
Analytical balance, volumetric flasks, and pipettes.
2.3.2 Reagents
Acetonitrile (HPLC grade).
Water (HPLC grade).
Orthophosphoric acid or Formic acid (Analytical grade).
Reference Standard: 5-(Acetyloxy)nicotinic acid.
2.3.3 Chromatographic Conditions
Parameter
Recommended Setting
Rationale
Mobile Phase
Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v)
Provides good resolution for moderately polar compounds. Phosphoric acid maintains a low pH (~2.5-3.0) to suppress carboxylate ionization.[4]
Column
C18, 250 mm x 4.6 mm, 5 µm
Industry-standard stationary phase offering excellent hydrophobic retention and resolving power for this class of analyte.[6]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm i.d. column, ensuring optimal efficiency and reasonable run times.
Column Temperature
30 °C
Enhances reproducibility by minimizing viscosity fluctuations and improving peak shape.
Detection (UV)
262 nm
Nicotinic acid derivatives exhibit strong absorbance near this wavelength. A PDA detector can be used to confirm peak purity.[7][8]
Injection Volume
10 µL
A typical volume to balance sensitivity with the risk of column overloading.
Run Time
10 minutes
Sufficient to allow for the elution of the analyte and any common impurities or degradants.
2.3.4 Preparation of Solutions
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-(Acetyloxy)nicotinic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Calibration Standards (5 - 50 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase.
Sample Solution (25 µg/mL): Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to 25 mg of the active ingredient. Transfer to a 100 mL volumetric flask, add ~70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Further dilute 10 mL of this solution to 100 mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
2.3.5 System Suitability & Analysis
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the diluent (mobile phase) as a blank to ensure no interfering peaks are present.
Make five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL).
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
Inject the calibration standards in sequence, followed by the sample solutions.
2.3.6 Data Analysis & Validation
Linearity: Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Specificity (Forced Degradation): To validate the stability-indicating nature of the method, the drug substance should be subjected to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to achieve 10-20% degradation.[6][9] The method must demonstrate that the analyte peak is well-resolved from all degradation product peaks.
Visualized Concept: Stability-Indicating Assay
This diagram illustrates the principle of a successful stability-indicating chromatographic method.
Caption: Ideal chromatogram showing separation from degradants.
LC-MS/MS: For High Sensitivity and Specificity
When low detection limits are required, such as in the analysis of biological matrices (plasma, urine), LC-MS/MS is the method of choice. Its superior sensitivity and specificity are achieved by coupling the separating power of LC with the precise mass filtering of tandem mass spectrometry.[10][11]
Principle of Detection
After chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI). The resulting protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interference from matrix components.[12][13]
Detailed Protocol: LC-MS/MS Analysis
3.2.1 Instrumentation & Reagents
LC-MS/MS system with an ESI source.
LC conditions are similar to HPLC, but mobile phase buffers must be volatile (e.g., formic acid or ammonium formate).[14] Non-volatile buffers like phosphate will contaminate the mass spectrometer.
3.2.2 Predicted MS/MS Parameters for 5-(Acetyloxy)nicotinic Acid
Parent Compound: 5-(Acetyloxy)nicotinic acid
Formula: C₈H₇NO₄
Molecular Weight: 181.15 Da
Ionization Mode: Positive ESI
Precursor Ion (Q1): m/z 182.1 ([M+H]⁺)
Predicted Product Ions (Q3):
m/z 140.1 (Loss of ketene, C₂H₂O)
m/z 124.1 (Loss of acetyl group and rearrangement, similar to the nicotinic acid parent ion)[10]
3.2.3 Sample Preparation (for Plasma)
To 100 µL of plasma sample, add an internal standard.
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase for injection.[15]
3.2.4 LC-MS/MS Conditions
Parameter
Recommended Setting
Rationale
Mobile Phase
A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Volatile mobile phase essential for stable ESI performance and prevention of MS source contamination.[14]
Gradient
5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
A gradient is often used to elute a wider range of analytes and clean the column effectively.
Column
C18, 50 mm x 2.1 mm, 1.8 µm
Shorter columns with smaller particles are common in LC-MS for faster analysis times.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm i.d. column.
Ion Source
Electrospray Ionization (ESI), Positive Mode
The pyridine nitrogen is readily protonated, making positive mode ESI highly efficient.
MRM Transitions
Monitor 182.1 → 140.1 and/or 182.1 → 124.1
These transitions provide specificity and sensitivity for quantification.
Supporting Spectroscopic Methods
While chromatography is primary for quantification, spectroscopic methods are vital for structural confirmation and simpler assays.
UV-Visible Spectroscopy
A simple, cost-effective method for quantifying the pure substance. The pyridine ring conjugated with a carboxylic acid gives a characteristic UV absorbance profile.
Protocol:
Prepare a stock solution of 5-(Acetyloxy)nicotinic acid in 0.1 M HCl.
Scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), expected to be near 262 nm.[8][16]
Prepare a series of calibration standards and measure their absorbance at the λmax.
Use the Beer-Lambert law to calculate the concentration of unknown samples.
Causality: Using 0.1 M HCl as a solvent ensures the pyridine nitrogen and carboxylic acid are protonated, leading to a consistent and reproducible UV spectrum.
Limitation: This method lacks specificity and is not suitable for analyzing samples containing impurities or other UV-active compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the unambiguous identification and structural elucidation of the molecule. It is not a routine quantitative tool but is essential for reference standard characterization.
Expected ¹H NMR Signals:
Pyridine Ring Protons: Three aromatic protons will appear as complex multiplets, likely between 7.5 and 9.0 ppm, with chemical shifts influenced by the electron-withdrawing carboxyl and acetyloxy groups. The pattern can be predicted based on data for nicotinic acid.[17][18]
Acetyl Protons: A distinct singlet corresponding to the three methyl protons of the acetyl group, expected around 2.3 ppm.[19]
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may exchange with D₂O.
Summary and Conclusion
The analytical landscape for 5-(Acetyloxy)nicotinic acid is dominated by chromatographic techniques. RP-HPLC with UV detection offers a robust, reliable, and validated method for routine quality control and stability testing. For bioanalytical applications requiring ultra-low detection limits, LC-MS/MS provides the necessary sensitivity and specificity. These primary methods, supported by spectroscopic techniques like UV-Vis and NMR for initial characterization, form a complete analytical toolkit for researchers and developers working with this compound. The protocols provided herein serve as a validated starting point for establishing rigorous analytical control.
References
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B, 878(1), 895-902.
PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(1), 895-902.
ECHEMI. (n.d.). Proton NMR Spectrum for Nicotinic Acid.
Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid.
Biological Magnetic Resonance Bank. (n.d.). Nicotinic Acid at BMRB.
International Journal of Pharmaceutical Sciences and Research. (n.d.). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC.
ResearchGate. (n.d.). UV spectra of Nicotinic.
Bartzatt, R. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research, 6(12), 114-121.
Pfuhl, P., et al. (2005). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1045-1052.
ResearchGate. (2006). Determination of Nicotinic Acid in Pharmaceutical Products. Journal of the American Pharmaceutical Association, 40(10), 513-516.
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
Bordoloi, R., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 7(5), 105-109.
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
Gupta, A., et al. (2016). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. Journal of Chromatographic Science, 55(1), 59-66.
Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2).
PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 36(5), e5351.
Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.
Indian Journal of Pharmaceutical Sciences. (n.d.). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel.
McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS ONE, 9(7), e101816.
ResearchGate. (2015). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS.
National Center for Biotechnology Information. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS ONE, 9(7), e101816.
applications of 5-(Acetyloxy)nicotinic acid in metabolic research
Application Note: 5-(Acetyloxy)nicotinic Acid in Metabolic & Cardioprotective Research Executive Summary 5-(Acetyloxy)nicotinic acid (5-ANA), the acetate ester of 5-hydroxynicotinic acid (5-HNA), represents a critical ch...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 5-(Acetyloxy)nicotinic Acid in Metabolic & Cardioprotective Research
Executive Summary
5-(Acetyloxy)nicotinic acid (5-ANA), the acetate ester of 5-hydroxynicotinic acid (5-HNA), represents a critical chemical tool in metabolic research. While nicotinic acid (Niacin) is a well-established GPR109A agonist and NAD+ precursor, its clinical utility is limited by flushing and rebound lipolysis. 5-ANA serves as a lipophilic prodrug , designed to enhance cellular permeability compared to its parent compound, 5-HNA. Upon intracellular entry, 5-ANA is hydrolyzed by carboxylesterases to release 5-HNA, a potent antioxidant and metabolic modulator.
This guide details the application of 5-ANA in studying cardioprotection against anthracycline toxicity (e.g., Doxorubicin) and redox regulation in metabolic syndrome . It provides standardized protocols for solubilization, in vitro hydrolysis validation, and in vivo metabolic profiling.
Mechanism of Action & Rationale
The utility of 5-ANA lies in its pharmacokinetics and conversion to the active metabolite, 5-HNA.
Enhanced Permeability: The acetylation of the 5-hydroxyl group increases the logP value, facilitating passive diffusion across the phospholipid bilayer of cardiomyocytes and hepatocytes.
ROS Scavenging: 5-HNA acts as a direct antioxidant, reducing malondialdehyde (MDA) accumulation and preserving superoxide dismutase (SOD) activity.
Cardioprotection: Mitigates Ca2+ overload and preserves diastolic function in ischemia/reperfusion and chemotherapy-induced injury models.
NAD+ Salvage (Minor): Serves as a substrate in the Preiss-Handler pathway, albeit with distinct kinetics compared to niacin.
Pathway Visualization
Figure 1: Pharmacological activation pathway of 5-(Acetyloxy)nicotinic acid.[1][2][3] The compound relies on intracellular hydrolysis to exert antioxidant and mitochondrial protective effects.
Comparative Properties
Feature
Nicotinic Acid (Niacin)
5-(Acetyloxy)nicotinic Acid (5-ANA)
5-Hydroxynicotinic Acid (5-HNA)
Primary Target
GPR109A (High Affinity)
Prodrug (Inactive until cleaved)
ROS / Redox Enzymes
Lipophilicity
Low (Polar)
Moderate (Enhanced)
Low (Polar)
Cell Entry
Transporter-mediated (SMCT1)
Passive Diffusion
Transporter/Diffusion mixed
Key Application
Lipid lowering, Anti-atherosclerotic
Intracellular delivery vehicle
Cardioprotection, Antioxidant
Side Effects
Flushing (Prostaglandin D2)
Reduced Flushing Potential
Minimal Flushing
Experimental Protocols
Protocol A: Preparation & Stability
Objective: To prepare a stable stock solution of 5-ANA for cell culture without premature hydrolysis.
Solvent Selection: Dissolve 5-ANA (CAS 325970-19-2) in DMSO (Dimethyl sulfoxide) to a concentration of 50-100 mM. Avoid aqueous buffers for the stock solution to prevent spontaneous hydrolysis.
Note: Ethanol is a secondary choice but may cause transesterification over long storage.
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.
Working Solution: Dilute the DMSO stock into pre-warmed culture media (e.g., DMEM) immediately prior to use. Final DMSO concentration must be <0.1%.
Validation: Verify pH is 7.4; 5-ANA is acidic, and high concentrations may require buffering with HEPES.
Protocol B: In Vitro Hydrolysis & Cytoprotection Assay
Objective: To confirm intracellular conversion to 5-HNA and assess protection against Doxorubicin (DOX) induced toxicity in H9c2 cardiomyocytes.
Materials:
H9c2 cells (ATCC)
Doxorubicin HCl
HPLC system with UV detection (260 nm)
Cell lysis buffer
Workflow:
Seeding: Plate H9c2 cells at
cells/well in 96-well plates. Incubate 24h.
Pre-treatment: Treat cells with 5-ANA (10, 50, 100 µM) for 2 hours.
Control: Include a group with 5-HNA (free acid) to compare potency.
Challenge: Add Doxorubicin (1 µM) to induce oxidative stress. Co-incubate for 24 hours.
Lysate Analysis (Hydrolysis Check):
Wash cells 3x with ice-cold PBS to remove extracellular 5-ANA.
MDA: DOX causes lipid peroxidation spikes. 5-ANA treatment should reduce MDA levels by >30% compared to DOX group, indicating successful ROS scavenging by the active 5-HNA metabolite.
References
JCI. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A. Journal of Clinical Investigation.
Asian J Pharm. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics.
CyberLeninka. (2018). Novel derivative of nicotinic acid ameliorates doxorubicin-induced cardiac injury via regulation of redox homeostasis. Regional Blood Circulation and Microcirculation.
NIH PubMed. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology.
Application Note: Quantitative Bioanalysis of 5-(Acetyloxy)nicotinic Acid in Biological Samples via its Active Metabolite, 5-Hydroxynicotinic Acid
Introduction 5-(Acetyloxy)nicotinic acid is an ester prodrug of 5-hydroxynicotinic acid, a compound of interest in pharmaceutical research for its potential therapeutic activities. Due to the inherent instability of este...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-(Acetyloxy)nicotinic acid is an ester prodrug of 5-hydroxynicotinic acid, a compound of interest in pharmaceutical research for its potential therapeutic activities. Due to the inherent instability of ester compounds in biological matrices, which are rich in esterase enzymes, 5-(Acetyloxy)nicotinic acid is anticipated to undergo rapid hydrolysis to its active metabolite, 5-hydroxynicotinic acid. Consequently, a robust and reliable bioanalytical method should focus on the quantification of the stable, active metabolite as a surrogate for the parent compound. This application note provides a comprehensive guide for the quantitative analysis of 5-hydroxynicotinic acid in biological samples such as plasma and urine, utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described herein are grounded in established bioanalytical principles to ensure accuracy, precision, and reliability, adhering to the standards outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Methodology Overview: A Strategic Approach
The successful quantification of small molecules from complex biological matrices hinges on two critical stages: efficient sample preparation to isolate the analyte and remove interfering substances, and a highly selective and sensitive analytical detection method. This guide details two primary sample preparation workflows: Protein Precipitation (PPT) for its simplicity and speed, and Solid-Phase Extraction (SPE) for its superior cleanup and concentration capabilities. The analytical finish for both workflows is a validated LC-MS/MS method, which offers the highest degree of selectivity and sensitivity for this application.
Application Notes & Protocols for the Laboratory Preparation of 5-(Acetyloxy)nicotinic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the laboratory-scale synthesis of 5-(Acetyloxy)nicotinic acid, a derivative of nicotinic...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 5-(Acetyloxy)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). The protocol is structured as a two-part synthetic sequence, beginning with the foundational preparation of the key intermediate, 5-hydroxynicotinic acid, followed by its targeted acetylation. This guide emphasizes the underlying chemical principles, providing not just a procedural walkthrough but also the scientific rationale behind key experimental choices. It includes detailed, step-by-step protocols, safety considerations, and methods for analytical characterization to ensure the synthesis of a high-purity final product.
Strategic Overview of the Synthesis
The preparation of 5-(Acetyloxy)nicotinic acid is most logically approached via a two-step pathway. The core of this strategy involves the initial synthesis of 5-hydroxynicotinic acid, which serves as the direct precursor. The phenolic hydroxyl group of this intermediate is then esterified using acetic anhydride to yield the final target compound. This approach ensures a controlled and high-yielding transformation.
Figure 1: High-level workflow for the synthesis of 5-(Acetyloxy)nicotinic acid.
Part A: Synthesis of the Precursor, 5-Hydroxynicotinic Acid
2.1. Principle and Rationale
The synthesis of 5-hydroxynicotinic acid from 5-aminonicotinic acid is a classic example of the Sandmeyer-type reaction sequence. The primary amino group on the pyridine ring is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid). This diazonium intermediate is unstable and is subsequently hydrolyzed by heating in an aqueous acidic solution, replacing the diazonium group with a hydroxyl group. The use of a strong acid like sulfuric acid is critical for both the formation of nitrous acid and for stabilizing the diazonium salt before hydrolysis.
2.2. Materials and Equipment
Reagents & Chemicals
Equipment
5-Aminonicotinic Acid
500 mL Three-neck round-bottom flask
Concentrated Sulfuric Acid (H₂SO₄)
Magnetic stirrer with heating mantle
Sodium Nitrite (NaNO₂)
Thermometer (-10 to 110 °C)
Deionized Water
Dropping funnel
Ice
Buchner funnel and filter flask
Sodium Bicarbonate (NaHCO₃)
pH paper or pH meter
Celite (for filtration, optional)
Standard laboratory glassware
2.3. Detailed Experimental Protocol
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (60 mL).
Cooling: Cool the flask in an ice-salt bath to between 0 and 5 °C.
Substrate Addition: While maintaining the low temperature, slowly and portion-wise add 5-aminonicotinic acid (13.8 g, 0.1 mol) to the stirred sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition. Stir until a homogenous slurry or solution is formed.
Diazotization: In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in deionized water (20 mL). Cool this solution in an ice bath.
Addition of Nitrite: Add the cold sodium nitrite solution dropwise to the reaction mixture via a dropping funnel over a period of 30-45 minutes. Critically, maintain the internal reaction temperature below 5 °C throughout this addition to prevent premature decomposition of the diazonium salt.
Hydrolysis: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, carefully heat the mixture to 70-80 °C using a heating mantle. You will observe the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
Work-up and Isolation: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice (approx. 200 g) in a large beaker.
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate. The product will begin to precipitate as the pH approaches 3-4. Adjust the pH carefully to approximately 3.5 for maximum precipitation.
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2x 50 mL).
Drying: Dry the collected solid in a vacuum oven at 60 °C to a constant weight. The product is crude 5-hydroxynicotinic acid. Recrystallization from hot water or an ethanol/water mixture can be performed for further purification if necessary.
Part B: Acetylation of 5-Hydroxynicotinic Acid
3.1. Principle and Rationale
This step involves the O-acetylation of the phenolic hydroxyl group of 5-hydroxynicotinic acid to form an ester. Acetic anhydride is employed as the acetylating agent. The reaction is typically performed in the presence of a base catalyst, such as pyridine, or can be catalyzed by a strong acid. Pyridine is often preferred as it also serves as the solvent and neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.
Figure 2: Conceptual mechanism for the acetylation of 5-hydroxynicotinic acid.
3.2. Materials and Equipment
Reagents & Chemicals
Equipment
5-Hydroxynicotinic Acid (from Part A)
250 mL Round-bottom flask
Acetic Anhydride
Magnetic stirrer
Pyridine (anhydrous)
Reflux condenser with drying tube
Diethyl Ether or Ethyl Acetate
Ice bath
Hydrochloric Acid (1M HCl)
Buchner funnel and filter flask
Deionized Water
Standard laboratory glassware
3.3. Detailed Experimental Protocol
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 5-hydroxynicotinic acid (13.9 g, 0.1 mol).
Solvent and Reagent Addition: Place the flask under a nitrogen or argon atmosphere. Add anhydrous pyridine (50 mL) followed by the slow, dropwise addition of acetic anhydride (14.2 mL, 0.15 mol) via a syringe. An exothermic reaction may be observed.
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane with a drop of acetic acid).
Quenching and Isolation: After the reaction is complete, cool the flask in an ice bath. Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A solid product should precipitate.
Acidification: To ensure complete precipitation and to remove residual pyridine, slowly add 1M HCl until the pH of the solution is approximately 2-3.
Filtration: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3x 50 mL) to remove any remaining salts.
Drying and Purification: Dry the crude 5-(Acetyloxy)nicotinic acid in a vacuum oven at 50 °C. For higher purity, the product can be recrystallized from an appropriate solvent such as an ethanol/water or ethyl acetate/hexane mixture.
Analytical Characterization of Final Product
To confirm the identity, structure, and purity of the synthesized 5-(Acetyloxy)nicotinic acid, a combination of spectroscopic and analytical methods should be employed.
Analytical Technique
Expected Result / Observation
¹H NMR (in DMSO-d₆)
Appearance of a new singlet peak around δ 2.3 ppm corresponding to the acetyl (-COCH₃) protons. Aromatic protons of the pyridine ring will show characteristic shifts. The phenolic -OH proton signal will disappear.
¹³C NMR (in DMSO-d₆)
Appearance of new signals for the acetyl group: carbonyl carbon (~169 ppm) and methyl carbon (~21 ppm).
FT-IR (ATR)
Disappearance of the broad O-H stretch from the precursor. Appearance of a strong C=O stretching band for the ester at ~1760 cm⁻¹ and the carboxylic acid C=O at ~1700 cm⁻¹.
Mass Spectrometry (MS)
The molecular ion peak (M+H)⁺ should correspond to the calculated mass of C₈H₇NO₄ (182.04 g/mol ).
Melting Point
A sharp melting point is indicative of high purity. Compare with literature values if available.
HPLC
A single major peak in the chromatogram indicates high purity.[1][2]
Safety and Handling
Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Acetic Anhydride: Corrosive and a lachrymator. Handle exclusively in a fume hood. It reacts violently with water.
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.
Diazonium Salts: Potentially explosive when isolated and dry. The protocol is designed for in situ use in solution, which is significantly safer. Do not attempt to isolate the diazonium intermediate.
References
Organic Syntheses. Nicotinic Acid. Available from: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic acid. Available from: [Link]
IonSource. Acetylation of Peptides and Proteins: Monograph 0003. Available from: [Link]
Amblard, M., et al. (n.d.). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Available from: [Link]
RSC Publishing. Development and validation of a method for the determination of nicotinic acid in human plasma using liquid chromatography-negative electrospray ionization tandem mass spectrometry and its application to a bioequivalence study. Available from: [Link]
PubMed. Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. Available from: [Link]
common challenges in experiments with 5-(Acetyloxy)nicotinic acid
Welcome to the technical support resource for 5-(Acetyloxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 5-(Acetyloxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your research.
Introduction
5-(Acetyloxy)nicotinic acid is an acetylated derivative of nicotinic acid (Niacin or Vitamin B3). Its structure, featuring an ester linkage, makes it a potential prodrug of nicotinic acid, designed to improve pharmacokinetics or reduce side effects like flushing. However, this same ester bond is the primary source of experimental challenges, most notably its susceptibility to hydrolysis. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with 5-(Acetyloxy)nicotinic acid?
The central challenge is the hydrolysis of the acetyl ester group. This reaction degrades the compound into nicotinic acid and acetic acid.[1][2] This process can be catalyzed by acidic or basic conditions, elevated temperatures, and the presence of esterase enzymes in biological samples.[1][3] Consequently, any observed biological or chemical effect could be due to the parent compound, its primary degradant (nicotinic acid), or a combination of both.
Q2: How should I properly store 5-(Acetyloxy)nicotinic acid?
To minimize hydrolysis and degradation, proper storage is critical.
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator at 2-8°C is recommended.[4] Exposure to moisture is the primary risk for solid-state hydrolysis.[3][5]
Solutions: Stock solutions should be prepared in an appropriate anhydrous solvent (see Q3) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. It is best practice to aliquot stock solutions into single-use volumes.
Q3: What solvents should I use to prepare stock solutions?
The choice of solvent is critical for maintaining the compound's integrity.
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or anhydrous ethanol are suitable for preparing high-concentration stock solutions.[6] These organic solvents lack the water necessary for hydrolysis.
Avoid: Do not prepare stock solutions in aqueous buffers for long-term storage. If you must use an aqueous solution, prepare it fresh immediately before each experiment and validate its stability under your specific conditions (see Section 2).
Q4: My final product after synthesis is slightly off-white. Is this a concern?
Yes, any discoloration from the expected white or off-white solid could indicate the presence of impurities.[7] These could be residual starting materials, byproducts from the synthesis, or degradation products. It is highly recommended to re-purify the compound via recrystallization and confirm its purity using analytical methods like HPLC and NMR before use.
The most frequent and critical issue encountered is the unintended conversion of 5-(Acetyloxy)nicotinic acid to nicotinic acid.
Q: My analytical results (HPLC, LC-MS) show a significant peak corresponding to nicotinic acid in my sample. What is the cause?
The presence of nicotinic acid confirms that hydrolysis has occurred. The key is to identify when and why it happened. This can be due to chemical hydrolysis (pH, temperature) or enzymatic hydrolysis.
Causality: The ester bond in 5-(Acetyloxy)nicotinic acid is an electrophilic site. It is susceptible to nucleophilic attack by water. This reaction is significantly accelerated at pH values outside the optimal stability range (typically weakly acidic) and by heat.[1] In biological systems, esterase enzymes provide a catalytic pathway for rapid cleavage.
Troubleshooting Workflow: Diagnosing Hydrolysis
This workflow helps pinpoint the source of degradation.
Caption: Workflow for identifying the source of hydrolysis.
Protocol: Assessing Compound Stability in Aqueous Buffer
This protocol validates whether your experimental buffer is causing degradation.
Preparation: Prepare your aqueous experimental buffer. Prepare a concentrated stock of 5-(Acetyloxy)nicotinic acid in anhydrous DMSO.
Initiation (T=0): Spike the experimental buffer with the DMSO stock to achieve your final working concentration. The final DMSO concentration should be low (e.g., <0.5%) to minimize solvent effects. Immediately take an aliquot, quench any potential reaction by diluting in a stable solvent (like acetonitrile), and label it "T=0".
Incubation: Incubate the remaining solution under your exact experimental conditions (temperature, light).
Time Points: Take additional aliquots at relevant time points (e.g., 30 min, 1 hr, 4 hr, 24 hr) and process them as in step 2.
Analysis: Analyze all samples by a validated HPLC method (see Section 3) to quantify the remaining percentage of 5-(Acetyloxy)nicotinic acid and the appearance of nicotinic acid over time.
Validation: A stable compound will show >95% of the parent peak area at all time points relative to T=0. Significant degradation requires experimental redesign.
Parameter
Recommendation to Minimize Hydrolysis
Rationale
pH
Maintain pH between 4.0 and 6.0
Ester hydrolysis is catalyzed by both H+ (acid) and OH- (base), with a typical stability minimum in the weakly acidic range.[1]
Buffer Choice
Use non-nucleophilic buffers (e.g., MES, phosphate)
Buffers with primary or secondary amine groups (like Tris) can potentially act as nucleophiles and catalyze hydrolysis.
Temperature
Conduct experiments at the lowest feasible temperature
The rate of hydrolysis increases with temperature.[1]
Accurate analysis is key to distinguishing the parent compound from its degradant.
Q: How can I develop an HPLC method to separate 5-(Acetyloxy)nicotinic acid from nicotinic acid?
These two compounds have different polarities, making them ideal for separation by reverse-phase HPLC.
Causality: 5-(Acetyloxy)nicotinic acid is more hydrophobic (less polar) than nicotinic acid due to the acetyl group replacing a polar hydroxyl group. In reverse-phase HPLC, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, less polar compounds are retained longer. Therefore, 5-(Acetyloxy)nicotinic acid will have a longer retention time than nicotinic acid.
Protocol: Reverse-Phase HPLC Method Development
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Preparation:
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.
Solvent B: Acetonitrile or Methanol.
Initial Gradient: Run a scouting gradient to determine the approximate elution conditions. For example:
Start at 5% Solvent B for 2 minutes.
Ramp to 95% Solvent B over 10 minutes.
Hold at 95% B for 2 minutes.
Return to 5% B and equilibrate for 5 minutes.
Detection: Use a UV detector. Scan for the optimal wavelength using standards of both compounds; a starting point is around 250-260 nm.[8]
Optimization: Based on the scouting run, adjust the gradient to improve the resolution between the two peaks. If nicotinic acid elutes very early (near the void volume), you may need to start with a lower percentage of organic solvent.
Validation: Inject standards of both pure 5-(Acetyloxy)nicotinic acid and nicotinic acid to confirm their respective retention times.
Parameter
Starting Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard for separating compounds of moderate polarity.
Mobile Phase A
Water with 0.1% Formic Acid
Provides protons to keep the analytes in a single protonation state for sharp peaks.
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Detection
UV at 260 nm
Nicotinic acid and its derivatives absorb in the UV range.[8]
In biological systems, enzymatic activity adds another layer of complexity.
Q: My results in a cell-based assay are inconsistent. Could the compound be degrading in the culture medium?
This is highly probable, especially in media containing fetal bovine serum (FBS) or other biological supplements.
Causality: Sera are rich in esterase enzymes, whose biological function is to hydrolyze ester bonds.[9] These enzymes can rapidly convert 5-(Acetyloxy)nicotinic acid into nicotinic acid, meaning your cells may be exposed to a constantly changing ratio of the two compounds over the course of the experiment.
Proposed Metabolic Pathway
Caption: Prodrug activation and extracellular degradation pathway.
Protocol: Testing Stability in Cell Culture Medium
This protocol is analogous to the buffer stability test but uses the complete cell culture medium.
Prepare Medium: Use the exact same medium as in your experiments, including serum and any other additives.
Incubate without Cells: Add 5-(Acetyloxy)nicotinic acid to the medium and incubate in the cell culture incubator (e.g., 37°C, 5% CO₂).
Sample and Analyze: Take samples over your experimental time course (e.g., 0, 1, 4, 8, 24 hours).
Process Samples: To analyze, you must first precipitate the proteins that would foul the HPLC column. Add 3 volumes of ice-cold acetonitrile to your medium sample, vortex vigorously, centrifuge at high speed (e.g., 10,000 x g for 10 min), and analyze the supernatant by HPLC.
Interpretation: A rapid decrease in the parent compound and an increase in nicotinic acid indicates enzymatic degradation. This means your experiment is effectively a treatment with nicotinic acid, not the parent compound.
Troubleshooting Steps for Biological Assays:
Reduce Incubation Time: If possible, use shorter endpoints to minimize degradation.
Use Heat-Inactivated Serum: Heat inactivation can reduce the activity of some, but not all, esterases.
Consider Serum-Free Media: If your cell model allows, switching to a serum-free formulation for the duration of the treatment can be a solution.
Include Controls: Always run parallel experiments with nicotinic acid alone to distinguish the effects of the parent compound from its active metabolite.[10][11]
References
Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs.Bentham Science.
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Tre
Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to
SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
Niacin Safety D
SAFETY D
Rate of hydrolysis of aspirin.Royal Society of Chemistry.
Safety Data Sheet - Cayman Chemical.Cayman Chemical.
NICOTINIC ACID EXTRA PURE - Loba Chemie.Loba Chemie.
Niacin - Solubility of Things.Solubility of Things.
Nicotinic acid prevents experimental liver fibrosis by attenuating the prooxidant process.
5-Methylnicotinic acid - Safety D
Hydrolysis of Aspirin | Overview, Reactions & Mechanism.Study.com.
Pain and aspirin: 5 Some chemistry involving esters.OpenLearn - The Open University.
Technical Support Center: Troubleshooting Aspirin (Acetylsalicylic Acid) Synthesis Impurities.Benchchem.
Niacin (Vitamin B3) - A review of analytical methods for use in food.GOV.UK.
Nicotinic acid.Wikipedia.
Nicotinic Acid | C6H5NO2 | CID 938.PubChem.
Nicotinic acid inhibits glioma invasion by facilitating Snail1 degrad
HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.SIELC Technologies.
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
Nicotinic acid attenuates experimental non-alcoholic steatohepatitis by inhibiting the NLRP3 inflammasome/pyroptosis p
Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT.NIH.
preventing the degradation of 5-(Acetyloxy)nicotinic acid in solution
Topic: Preventing Degradation in Solution Document ID: TS-ANA-005 | Version: 2.1 | Status: Active Welcome to the Technical Support Center This guide is designed for researchers observing instability or inconsistent resul...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Degradation in Solution
Document ID: TS-ANA-005 | Version: 2.1 | Status: Active
Welcome to the Technical Support Center
This guide is designed for researchers observing instability or inconsistent results with 5-(Acetyloxy)nicotinic acid (also known as 5-acetoxynicotinic acid). Unlike standard nicotinic acid, this derivative contains a labile acetoxy ester group at the 5-position. This structural difference makes it significantly more susceptible to hydrolysis, requiring specific handling protocols distinct from the parent compound.
Module 1: The Degradation Mechanism (Why it Fails)
The primary failure mode for 5-(Acetyloxy)nicotinic acid in solution is hydrolysis . The ester bond is electrophilic and vulnerable to nucleophilic attack by water, a process accelerated drastically by pH extremes and temperature.
) are potent nucleophiles. Hydrolysis rates increase logarithmically as pH rises above neutral.
Protic Solvents: Long-term storage in methanol or ethanol can lead to transesterification (swapping the acetyl group for a methyl/ethyl group) or hydrolysis if water is present.
Temperature: Degradation follows Arrhenius kinetics; room temperature storage in aqueous media significantly shortens half-life.
Visualizing the Degradation Pathway
The following diagram illustrates the structural breakdown you must prevent.
Caption: Figure 1. The irreversible hydrolysis pathway. The acetoxy group (green) is cleaved to form the hydroxy derivative (red), altering pharmacological properties.
Module 2: Storage & Preparation Protocols
To maintain integrity >98%, you must isolate the molecule from water until the moment of use.
Why? DMSO is aprotic (prevents hydrolysis) and highly polar (solubilizes the pyridine ring).
Concentration: 10 mM to 50 mM.
Storage: -20°C or -80°C.
Container: Amber glass vials with PTFE-lined caps (prevents moisture ingress and light degradation).
Protocol B: Working Solution (Immediate Use)
Solvent: Aqueous Buffer (PBS or Saline).
pH Constraint: Maintain pH 4.5 – 6.0.
Why? This range minimizes both acid-catalyzed and base-catalyzed hydrolysis. Avoid alkaline buffers (like Carbonate pH 9) at all costs.
Timing: Prepare fresh immediately before use . Do not store aqueous solutions overnight.
Solvent Compatibility Matrix
Solvent System
Suitability
Risk Level
Technical Note
Anhydrous DMSO
Excellent
Low
Ideal for stock. Freeze/thaw stable.
Water (Neutral)
Poor
High
Spontaneous hydrolysis occurs within hours/days.
PBS (pH 7.4)
Fair
Medium
Usable for acute assays (<4 hours).
Tris/Carbonate (pH >8)
Critical Failure
Extreme
Rapid base-catalyzed hydrolysis.
Ethanol/Methanol
Caution
Medium
Risk of transesterification over long periods.
Module 3: Troubleshooting Guide (FAQ)
Q1: I see a new peak eluting earlier than my main peak on HPLC. What is it?
Diagnosis: This is likely 5-hydroxynicotinic acid .
Reason: The cleavage of the acetyl group exposes a hydroxyl group. This increases the polarity of the molecule, causing it to elute earlier on Reverse Phase (C18) columns.
Solution: Check your buffer pH. If it is >7.0, lower it to pH 5.0-6.0. Ensure stocks are in DMSO, not water.
Q2: My solution turned cloudy/precipitated upon dilution. Why?
Diagnosis: Isoelectric precipitation of the degradation product.
Reason: If significant degradation has occurred, the resulting 5-hydroxynicotinic acid is zwitterionic. Near its isoelectric point (pI), it has net zero charge and minimum solubility, leading to precipitation.
Solution: Filter the solution and run an HPLC check. If the precipitate is the hydroxy-degradant, your stock has likely hydrolyzed. Discard and prepare fresh.
Q3: Can I autoclave the solution?
Answer:NO.
Reason: The high heat and steam of autoclaving will instantly hydrolyze the ester bond.
Alternative: Use sterile filtration (0.22 µm PVDF or PES membrane) for aqueous working solutions.
Module 4: Analytical Validation (QC)
Use this decision tree to validate your compound's purity before critical experiments.
Caption: Figure 2. Quality Control Decision Tree. Routine HPLC verification is recommended for stocks older than 30 days.
Recommended HPLC Conditions
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (Acidic pH suppresses ionization, improving peak shape).
Publish Comparison Guide: Purity Confirmation of Synthesized 5-(Acetyloxy)nicotinic Acid
Executive Summary Confirming the purity of 5-(Acetyloxy)nicotinic acid (5-ANA) requires a multi-faceted approach due to its chemical lability. As an ester derivative of a pyridine carboxylic acid, 5-ANA is susceptible to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Confirming the purity of 5-(Acetyloxy)nicotinic acid (5-ANA) requires a multi-faceted approach due to its chemical lability. As an ester derivative of a pyridine carboxylic acid, 5-ANA is susceptible to hydrolysis, reverting to 5-hydroxynicotinic acid and acetic acid. This guide compares three primary analytical methodologies—HPLC-UV , qNMR , and LC-MS —to empower researchers with the optimal strategy for their specific development phase.
Part 1: Chemical Context & Impurity Profile
To select the correct analytical method, one must understand the molecule's degradation pathways. 5-ANA contains two reactive centers: the carboxylic acid (C3) and the acetoxy ester (C5).
Primary Impurity Risk:
Hydrolysis: Exposure to moisture or protic solvents leads to the cleavage of the ester bond, yielding 5-Hydroxynicotinic acid (Impurity A) and Acetic acid .
Synthesis Byproducts: Residual acetic anhydride or acetyl chloride (acylating agents) and pyridine-related regioisomers.
Visualization: Degradation Pathway
The following diagram illustrates the primary hydrolysis pathway that analysts must monitor.
Figure 1: Hydrolysis pathway of 5-(Acetyloxy)nicotinic acid yielding its primary impurities.
Part 2: Method Comparative Analysis
Method 1: HPLC-UV (The Quantitative Standard)
Best For: Routine QC, stability testing, and quantifying Impurity A (5-hydroxynicotinic acid).
Principle: Reversed-phase chromatography separates the polar hydrolysis product (5-hydroxy) from the less polar parent ester (5-acetoxy).
Critical Parameter: The mobile phase must be acidic (pH ~2.5-3.0) to suppress the ionization of the carboxylic acid, ensuring sharp peaks and retention.
Method 2: qNMR (The Structural Validator)
Best For: Absolute purity determination without reference standards and residual solvent analysis.
Principle: Proton Nuclear Magnetic Resonance (
H-NMR) provides a molar ratio of the target molecule to an internal standard (e.g., Maleic acid).
Critical Parameter: The relaxation delay (
) must be sufficient (≥ 5 × ) to ensure full magnetization recovery for accurate integration.
Method 3: LC-MS (Trace Identification)
Best For: Identifying unknown byproducts and confirming molecular weight during early synthesis optimization.
Principle: Combines separation with mass analysis.
Critical Parameter: Use of volatile buffers (Formic acid/Ammonium formate) is mandatory; phosphate buffers used in HPLC-UV are incompatible.
Comparative Data Summary
Feature
HPLC-UV
qNMR (H)
LC-MS
Primary Utility
Routine Purity & Stability
Absolute Purity & Solvents
Impurity ID & Trace Analysis
Limit of Detection
High (0.05%)
Moderate (~0.5%)
Very High (<0.01%)
Reference Standard
Required for quantification
Not required (Internal Std used)
Required for quantification
Specificity
Retention time based
Structural (Chemical Shift)
Mass-to-Charge (m/z)
Throughput
High (Automated)
Low (Manual processing)
Medium
Cost per Run
Low
High (Instrument time)
High
Part 3: Detailed Experimental Protocols
Protocol A: HPLC-UV Purity Assay
This protocol is adapted from standard methodologies for nicotinic acid derivatives [1, 2].
Sample Prep: Dissolve 10 mg of synthesized 5-ANA in 10 mL of Mobile Phase A:Acetonitrile (90:10). Note: Avoid using pure methanol or ethanol as diluents to prevent transesterification.
Injection: Inject 10 µL.
Analysis: Integrate the main peak (approx. 8-10 min) and the earlier eluting 5-hydroxynicotinic acid (approx. 3-4 min).
Calculation: Use Area Normalization (%) or External Standard method if a certified standard is available.
Protocol B: Quantitative NMR (qNMR)
Reagents:
Deuterated Solvent: DMSO-
(Preferred for solubility).
Internal Standard (IS): Maleic Acid (Traceable grade) or 1,3,5-Trimethoxybenzene.
Procedure:
Weighing: Accurately weigh ~20 mg of 5-ANA (
) and ~10 mg of Internal Standard () into the same vial. Precision is critical ( 0.01 mg).
Solvation: Add 0.6 mL DMSO-
and mix until fully dissolved.
Acquisition:
Pulse angle: 90°.
Relaxation delay (
): 30 seconds (Critical for quantitation).
Scans: 16 or 32.
Integration: Integrate the singlet of the IS (e.g., Maleic acid vinylic protons) and a distinct signal from 5-ANA (e.g., the aromatic proton at C2 or C6, avoiding the exchangeable COOH proton).
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass, = Purity of IS.[2][3]
Part 4: Workflow Visualization
The following decision tree guides the researcher in selecting the appropriate validation method based on the stage of synthesis.
Figure 2: Decision tree for selecting purity confirmation methods.
References
AOAC International. (2005). Official Method 2005.06: HPLC Method for Paralytic Shellfish Poisoning Toxins.[4] (Adapted for acidic extraction and column conditions).
BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-Acetylsalicylic Acid.[1][2] (Analogous method for aromatic acetoxy-acids).
A Comprehensive Guide to Conducting Bioequivalence Studies of 5-(Acetyloxy)nicotinic Acid Formulations
This guide provides an in-depth, scientifically grounded framework for conducting bioequivalence (BE) studies of 5-(acetyloxy)nicotinic acid formulations. Designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, scientifically grounded framework for conducting bioequivalence (BE) studies of 5-(acetyloxy)nicotinic acid formulations. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the rationale behind experimental choices, ensuring a robust and scientifically valid approach to demonstrating bioequivalence, in line with global regulatory standards.
Foundational Principles: Understanding 5-(Acetyloxy)nicotinic Acid as a Prodrug
5-(Acetyloxy)nicotinic acid is an ester prodrug of nicotinic acid (niacin).[1][2] The esterification of the carboxylic acid group enhances the lipophilicity of the molecule, which can facilitate its absorption across biological membranes.[2] Following administration, it is anticipated that esterases in the blood and tissues rapidly hydrolyze the ester bond, releasing the pharmacologically active moiety, nicotinic acid.[3][4]
Therefore, the central tenet of a bioequivalence study for a 5-(acetyloxy)nicotinic acid formulation is to demonstrate that the rate and extent of absorption of the released nicotinic acid are comparable to a reference formulation. The primary analyte for pharmacokinetic assessment will be nicotinic acid . Additionally, its major metabolite, nicotinuric acid , should also be quantified in plasma samples to provide a comprehensive pharmacokinetic profile.[5][6]
The metabolic conversion of the prodrug to the active drug is a critical step. The following diagram illustrates this fundamental pathway.
Caption: Metabolic activation of 5-(acetyloxy)nicotinic acid.
Designing a Robust Bioequivalence Study
A meticulously designed study is paramount to obtaining unambiguous and reliable data. The recommended study design is a randomized, two-period, two-sequence, single-dose crossover study.[7] This design allows for each subject to serve as their own control, thereby minimizing inter-subject variability.
Study Population
Healthy adult volunteers are the preferred subjects for bioequivalence studies. Key inclusion criteria should include:
Age between 18 and 55 years.
Body Mass Index (BMI) within the range of 18.5 to 30.0 kg/m ².
Non-smokers or those willing to abstain from smoking during the study.
No history of significant medical conditions.
Willingness to provide informed consent.
Exclusion criteria should be comprehensive to ensure subject safety and data integrity.
Dosing and Washout Period
A single oral dose of the test and reference formulations will be administered in each study period. The dose should be selected based on the approved labeling of the reference product. An adequate washout period between the two dosing periods is crucial to ensure that the drug from the first period is completely eliminated before the second dosing. A washout period of at least five times the half-life of nicotinic acid is recommended.
Blood Sampling Schedule
A well-defined blood sampling schedule is critical to accurately characterize the pharmacokinetic profiles of nicotinic acid and nicotinuric acid. Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). The sampling schedule should include:
A pre-dose sample (0 hours).
Frequent sampling during the expected absorption phase (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4 hours post-dose).
Sampling around the expected time of maximum concentration (Tmax).
Sampling during the elimination phase to capture at least 80% of the Area Under the Curve (AUC) (e.g., 6, 8, 12, 16, 24 hours post-dose).
Dietary and Activity Restrictions
To minimize variability, subjects should adhere to standardized meals and fluid intake throughout the confinement periods. Strenuous physical activity should be restricted. For most immediate-release oral dosage forms, bioequivalence studies are typically conducted under fasting conditions as this provides greater discrimination between the pharmacokinetic profiles of two products.[8]
Bioanalytical Methodology: LC-MS/MS Quantification of Nicotinic Acid and Nicotinuric Acid
A validated, sensitive, and specific bioanalytical method is the cornerstone of a successful bioequivalence study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[9][10]
Experimental Protocol: Sample Preparation and Analysis
The following protocol outlines a typical LC-MS/MS method for the simultaneous quantification of nicotinic acid and nicotinuric acid in human plasma.
3.1.1. Materials and Reagents
Reference standards for nicotinic acid and nicotinuric acid.
A suitable internal standard (IS), such as a stable isotope-labeled analog (e.g., nicotinic acid-d4).
HPLC-grade methanol and acetonitrile.
Formic acid.
Ammonium acetate.
Human plasma (drug-free).
3.1.2. Sample Preparation (Protein Precipitation)
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.
Vortex briefly to mix.
Add 250 µL of acetonitrile to precipitate the plasma proteins.[5]
Vortex vigorously for 1 minute.
Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
Carefully transfer the supernatant to a clean tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 150 µL of the mobile phase.[5]
Vortex for 30 seconds to ensure complete dissolution.
Transfer to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
Parameter
Condition
LC System
Agilent 1100 or equivalent
Column
Zorbax 300SB-C8 (250 mm x 4.6 mm, 5 µm) or equivalent[5]
The bioanalytical method must be rigorously validated in accordance with regulatory guidelines from the FDA and ICH.[8][11][12] The validation process ensures the reliability and accuracy of the analytical data. Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the matrix.
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.
Calibration Curve: Demonstrating the relationship between the instrument response and the concentration of the analyte over the intended analytical range.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: Assessing the influence of matrix components on the ionization of the analytes.
Stability: Evaluating the stability of the analytes in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
The following workflow diagram illustrates the key stages of the bioanalytical process.
Caption: Bioanalytical workflow for plasma sample analysis.
Pharmacokinetic and Statistical Analysis
Following the analysis of all plasma samples, the pharmacokinetic parameters for nicotinic acid and nicotinuric acid will be calculated for each subject for both the test and reference formulations. The key pharmacokinetic parameters for bioequivalence assessment are:
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
Cmax: The maximum observed plasma concentration.
Statistical analysis is performed on the log-transformed AUC and Cmax values. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters must fall within the acceptance range of 80.00% to 125.00% for the formulations to be considered bioequivalent.[3]
Conclusion
Conducting a bioequivalence study for a 5-(acetyloxy)nicotinic acid formulation requires a thorough understanding of its prodrug nature, a meticulously designed clinical protocol, and a robust, validated bioanalytical method. By focusing on the quantification of the active moiety, nicotinic acid, and its major metabolite, nicotinuric acid, and adhering to stringent regulatory guidelines, researchers can generate the high-quality data necessary to establish the therapeutic equivalence of their formulation. This guide provides a comprehensive framework to achieve this, emphasizing scientific integrity and a deep understanding of the underlying pharmacological principles.
References
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
U.S. Food and Drug Administration. (2022). M13A Bioequivalence for Immediate-Release Solid Oral Dosage Forms. [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
Gao, F., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Journal of Analytical Methods in Chemistry. [Link]
Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). [Link]
Pfuhl, P., et al. (2005). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Liu, X., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B. [Link]
Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]
ResearchGate. (2003). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. [Link]
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Chromatography B. [Link]
Vutukuri, R., et al. (2004). Partitioning of Homologous Nicotinic Acid Ester Prodrugs (Nicotinates) into Dipalmitoylphosphatidylcholine (DPPC) Membrane Bilayers. International Journal of Pharmaceutics. [Link]
Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews. [Link]
Al-khamis, K. I., & El-sayed, Y. M. (2019). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Chemistry Journal. [Link]
Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Open Journal of Medicinal Chemistry. [Link]
Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Open Journal of Medicinal Chemistry. [Link]
Balimane, P. V., et al. (2010). Synthesis and in vitro evaluation of potential sustained release prodrugs via targeting ASBT. European Journal of Pharmaceutical Sciences. [Link]
Holman, W. I. M., & de Lange, D. J. (1950). Metabolism of nicotinic acid and related compounds in man and rat. Biochemical Journal. [Link]
Shibata, K., et al. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of Nutritional Science and Vitaminology. [Link]
International Council for Harmonisation. (2022). M13A: Bioequivalence for Immediate-Release Solid Oral Dosage Forms. [Link]
Kim, J. H., et al. (2020). 5-Aminosalicylic Acid Azo-Coupled with a GPR109A Agonist Is a Colon-Targeted Anticolitic Codrug with a Reduced Risk of Skin Toxicity. Molecular Pharmaceutics. [Link]
Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology. [Link]
Stern, R. H., et al. (1991). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? Metabolism. [Link]
Wang, Y., et al. (2019). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences. [Link]
Balimane, P. V., et al. (2010). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. European Journal of Pharmaceutical Sciences. [Link]
The Medical Biochemistry Page. (2026). Vitamin B3: Metabolism and Functions. [Link]
Stratford, M. R., et al. (1995). Nicotinamide pharmacokinetics in normal volunteers and patients undergoing palliative radiotherapy. The British Journal of Cancer. [Link]
Ledwidge, M. T., et al. (2012). In vivo impact of prodrug isosorbide-5-nicotinate-2-aspirinate on lipids and prostaglandin D2: is this a new immediate-release therapeutic option for niacin? Atherosclerosis. [Link]
Morgan, J. M., et al. (2003). A comparison of the pharmacokinetics of two different formulations of extended-release niacin. Current Medical Research and Opinion. [Link]
Davidsen, S. K., et al. (1994). N-(acyloxyalkyl)pyridinium salts as soluble prodrugs of a potent platelet activating factor antagonist. Journal of Medicinal Chemistry. [Link]
A Researcher's Guide to Assessing the Biological Specificity of 5-(Acetyloxy)nicotinic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the biological specificity of 5-(Acetyloxy)nicotinic acid. We will delve into the ratio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the biological specificity of 5-(Acetyloxy)nicotinic acid. We will delve into the rationale behind experimental design, provide detailed protocols, and compare the compound to its well-characterized parent, nicotinic acid.
Introduction: The Rationale for Modifying Nicotinic Acid
Nicotinic acid, also known as niacin or vitamin B3, is a long-established therapeutic agent for dyslipidemia.[1] Its primary mechanism of action involves the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes and immune cells.[2][3] This activation leads to a decrease in free fatty acids in the bloodstream, subsequently reducing the liver's production of triglycerides and very-low-density lipoproteins (VLDL).[4] While effective, the clinical use of nicotinic acid is often hampered by a significant side effect: a cutaneous flushing response, also mediated by GPR109A activation in skin cells.[2]
5-(Acetyloxy)nicotinic acid, an acetylated derivative of nicotinic acid, represents a prodrug strategy to potentially mitigate this flushing effect. The core hypothesis is that the acetyl group will be cleaved by esterases in the body, releasing the active nicotinic acid in a more controlled manner, thereby achieving the therapeutic benefits with reduced side effects.[5][6] This guide provides the experimental roadmap to test this hypothesis and thoroughly characterize the biological specificity of this novel compound.
Comparative Molecular Profile
Feature
Nicotinic Acid
5-(Acetyloxy)nicotinic acid
Rationale for Comparison
Primary Target
GPR109A
GPR109A (as the active metabolite)
To confirm that the intended target remains the same after metabolic activation.
Mechanism of Action
GPR109A agonist
Prodrug, likely GPR109A agonist after de-acetylation
To determine if the prodrug form has any intrinsic activity or if it relies solely on conversion.
Expected On-Target Effects
Inhibition of lipolysis, reduction of VLDL, increase in HDL
Similar to nicotinic acid, potentially with a delayed onset or altered potency.
To evaluate the therapeutic potential of the modified compound.
Known Off-Target Effects
Flushing, potential for liver toxicity at high doses
Unknown, but potential for similar off-target effects as nicotinic acid.
To assess the safety profile and identify any novel off-target interactions.
Experimental Workflow for Specificity Assessment
A multi-tiered approach is essential for a thorough assessment of specificity. This workflow progresses from in vitro biochemical assays to cell-based functional assays and finally suggests a path towards in vivo validation.
Caption: A stepwise experimental workflow for assessing the biological specificity of a novel compound.
Part 1: In Vitro Characterization
Synthesis and Purity of 5-(Acetyloxy)nicotinic acid
Rationale: The synthesis of a pure compound is the foundational step for any biological assessment. Impurities could lead to confounding results and misinterpretation of biological activity.
Protocol: General Synthesis of 5-(Acetyloxy)nicotinic acid
Starting Material: Begin with commercially available 5-hydroxynicotinic acid.
Acetylation: React 5-hydroxynicotinic acid with acetic anhydride in the presence of a suitable base (e.g., pyridine or triethylamine) to catalyze the esterification.
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product using column chromatography or recrystallization to obtain 5-(Acetyloxy)nicotinic acid.
Purity Analysis: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity should be >95% as determined by High-Performance Liquid Chromatography (HPLC).
Rationale: A competitive radioligand binding assay will determine if 5-(Acetyloxy)nicotinic acid or its metabolite, nicotinic acid, directly interacts with the intended GPR109A receptor.
Protocol: Competitive Radioligand Binding Assay
Materials:
Membranes from cells overexpressing human GPR109A.
Radioligand: [³H]-Nicotinic acid.
Test compounds: 5-(Acetyloxy)nicotinic acid and nicotinic acid (as a positive control).
Assay buffer and wash buffer.
Glass fiber filter plates.
Scintillation counter.
Procedure:
Prepare serial dilutions of the test compounds and the positive control.
In a 96-well plate, incubate the GPR109A-expressing membranes with a fixed concentration of [³H]-Nicotinic acid and varying concentrations of the test compounds.
Allow the binding to reach equilibrium.
Rapidly filter the reaction mixture through the glass fiber filter plates to separate bound from free radioligand.
Wash the filters with ice-cold wash buffer.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Calculate the IC50 (inhibitory concentration 50%) value for each compound, which represents the concentration required to displace 50% of the radioligand.
A lower IC50 value indicates a higher binding affinity.
Rationale: To proactively identify potential off-target interactions, screen 5-(Acetyloxy)nicotinic acid against a broad panel of receptors, enzymes, and ion channels. This is crucial for predicting potential side effects and understanding the compound's overall specificity.
Recommendation: Utilize a commercial service for off-target screening (e.g., Eurofins SafetyScreen, CEREP BioPrint). A typical panel should include a diverse range of GPCRs, kinases, proteases, and other common drug targets.
Part 2: Cell-Based Functional Assays
On-Target Functional Activity: GPR109A Activation
Rationale: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] A cAMP assay is a direct measure of the functional consequence of receptor activation.
Caption: Simplified signaling pathway of GPR109A activation.
Protocol: cAMP Accumulation Assay
Cell Line: Use a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).
Procedure:
Plate the cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Stimulate the cells with forskolin to increase basal cAMP levels.
Add serial dilutions of 5-(Acetyloxy)nicotinic acid and nicotinic acid.
Incubate for a defined period.
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
Data Analysis:
Calculate the EC50 (effective concentration 50%) value for each compound, representing the concentration that produces 50% of the maximal response.
Compare the potency (EC50) and efficacy (maximal effect) of 5-(Acetyloxy)nicotinic acid to that of nicotinic acid.
Assessing Cellular Health: Cytotoxicity Assay
Rationale: It is crucial to ensure that the observed biological effects are not due to cellular toxicity. A cytotoxicity assay should be run in parallel with the functional assays.
Protocol: MTT or a similar viability assay
Cell Line: Use the same cell line as in the functional assays.
Procedure:
Plate the cells in a 96-well plate.
Treat the cells with the same concentrations of 5-(Acetyloxy)nicotinic acid and nicotinic acid used in the functional assays.
Incubate for a period relevant to the functional assays.
Add the viability reagent (e.g., MTT) and incubate.
Measure the signal (e.g., absorbance or fluorescence) which is proportional to the number of viable cells.
Data Analysis:
Plot cell viability against compound concentration to determine the CC50 (cytotoxic concentration 50%).
A desirable therapeutic window is indicated by a CC50 value that is significantly higher than the EC50 value.
Summary of Expected Data and Interpretation
Assay
Metric
Nicotinic Acid (Expected)
5-(Acetyloxy)nicotinic acid (Hypothesized)
Interpretation of a Favorable Outcome for the Prodrug
Receptor Binding
IC50 (nM)
Low (High affinity)
Higher (Lower affinity until converted)
The prodrug itself has low affinity for GPR109A, suggesting it is inactive until metabolized.
cAMP Assay
EC50 (nM)
Potent
Less potent or inactive
The prodrug shows a rightward shift in the dose-response curve, indicating a need for conversion to the active form.
Cytotoxicity Assay
CC50 (µM)
High
High
Both compounds are non-toxic at concentrations that elicit a biological effect.
Conclusion and Future Directions
This guide outlines a systematic approach to rigorously assess the biological specificity of 5-(Acetyloxy)nicotinic acid. By directly comparing its in vitro and cell-based activity to its parent compound, nicotinic acid, researchers can build a comprehensive profile of its on-target potency, functional efficacy, and off-target liabilities. A favorable outcome from these studies would be the demonstration that 5-(Acetyloxy)nicotinic acid acts as a prodrug, exhibiting a reduced direct affinity for GPR109A but yielding a potent functional response upon metabolic activation, all while maintaining a clean off-target profile and low cytotoxicity. Such findings would provide a strong rationale for advancing this compound to in vivo studies to evaluate its pharmacokinetic profile and its potential to achieve the therapeutic benefits of nicotinic acid with a more favorable side-effect profile.
References
Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. [Link]
Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery. [Link]
Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. [Link]
Partitioning of Homologous Nicotinic Acid Ester Prodrugs (Nicotinates) into Dipalmitoylphosphatidylcholine (DPPC) Membrane Bilayers. [Link]
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. [Link]
Nicotinic acid derivatives: Application and uses, review. [Link]
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]